Aniline hydrogen phthalate
Description
The exact mass of the compound 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
aniline;phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.C6H7N/c9-7(10)5-3-1-2-4-6(5)8(11)12;7-6-4-2-1-3-5-6/h1-4H,(H,9,10)(H,11,12);1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPZXNSBZMHHSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068599 | |
| Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |
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Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly white odorless crystalline powder; [Acros Organics MSDS] | |
| Record name | Aniline hydrogen phthalate | |
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CAS No. |
50930-79-5 | |
| Record name | Aniline phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50930-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |
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| Record name | 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | |
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| Record name | Phthalic acid, compound with aniline (1:1) | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.670 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Aniline Hydrogen Phthalate Test for Reducing Sugars
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aniline (B41778) hydrogen phthalate (B1215562) test, a widely used method for the detection and differentiation of reducing sugars in chromatographic applications. The document details the underlying chemical principles, a step-by-step experimental protocol, and quantitative data on the test's performance.
Core Principle of the Aniline Hydrogen Phthalate Test
The this compound test is a sensitive colorimetric method employed as a spray reagent in paper and thin-layer chromatography (TLC) for the visualization of reducing sugars. The principle of the test is based on a two-step chemical reaction initiated by heat in an acidic environment.
Initially, the acidic conditions, facilitated by phthalic acid, catalyze the dehydration of reducing sugars. Pentoses are converted to furfural (B47365), while hexoses are transformed into 5-hydroxymethylfurfural (B1680220). In the subsequent step, the aromatic aldehyde group of the newly formed furfural or 5-hydroxymethylfurfural condenses with aniline. This condensation reaction results in the formation of colored Schiff bases, which are visible as distinct spots on the chromatogram. The specific color of the Schiff base varies depending on the structure of the original sugar, allowing for the differentiation between various types of reducing sugars. For instance, aldopentoses typically produce a characteristic bright red color, whereas aldohexoses yield green or brown spots.[1]
Quantitative Data Presentation
The this compound test is recognized for its high sensitivity in detecting reducing sugars. The following table summarizes the reported detection limits and the characteristic color reactions for different classes of sugars.
| Sugar Class | Typical Colors Observed | Detection Limit |
| Aldopentoses | Bright Red | ~ 1 µg[1] |
| Aldo-hexoses | Green or Brown | ~ 1 µg[1] |
| Deoxy-sugars | Green or Brown | Not specified |
| Uronic Acids | Green or Brown | Not specified |
Experimental Protocols
This section provides a detailed methodology for the preparation of the this compound reagent and its application in thin-layer chromatography for the detection of reducing sugars.
Preparation of the this compound Spray Reagent
Materials:
-
Aniline (0.93 g)
-
Phthalic acid (1.66 g)
-
n-Butanol, water-saturated (100 mL)
-
100 mL volumetric flask
-
Magnetic stirrer
Procedure:
-
To prepare water-saturated n-butanol, mix equal volumes of n-butanol and distilled water in a separatory funnel. Shake the mixture vigorously and allow the layers to separate. The upper layer is the water-saturated n-butanol.
-
Accurately weigh 0.93 g of aniline and 1.66 g of phthalic acid.
-
Transfer the weighed aniline and phthalic acid into a 100 mL volumetric flask.
-
Add the water-saturated n-butanol to the flask.
-
Stir the mixture using a magnetic stirrer until the aniline and phthalic acid are completely dissolved.
-
Store the reagent in a dark, cool place.
Thin-Layer Chromatography (TLC) Protocol for Reducing Sugar Analysis
Materials:
-
TLC plates (e.g., Silica Gel 60)
-
This compound spray reagent
-
Standard solutions of known sugars (e.g., glucose, fructose, xylose)
-
Sample solution containing the unknown sugar mixture
-
Developing chamber
-
Mobile phase (e.g., a mixture of n-butanol, acetic acid, and water)
-
Capillary tubes for spotting
-
Oven or hot plate
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1.5 cm from the bottom edge of the TLC plate.
-
Spotting: Apply small spots of the standard sugar solutions and the sample solution onto the starting line using capillary tubes. Ensure the spots are small and do not touch each other.
-
Development: Place the spotted TLC plate in a developing chamber pre-saturated with the chosen mobile phase. The solvent front should be below the starting line. Allow the solvent to ascend the plate until it is about 1-2 cm from the top edge.
-
Drying: Remove the TLC plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Spray the dried TLC plate evenly with the this compound reagent.
-
Heat the sprayed plate in an oven at 105°C for approximately 5-10 minutes.
-
-
Analysis: Observe the colored spots that develop. Identify the sugars in the sample by comparing their Rf values and colors to those of the standard sugars. Some spots may also exhibit fluorescence under UV light.
Mandatory Visualizations
Signaling Pathway of the this compound Reaction
The following diagram illustrates the chemical reactions involved in the this compound test.
Caption: Chemical reaction pathway of the this compound test.
Experimental Workflow for TLC Analysis
This diagram outlines the logical flow of the experimental protocol for detecting reducing sugars using TLC with this compound reagent.
Caption: Experimental workflow for TLC analysis of reducing sugars.
References
An In-depth Technical Guide to the Aniline Hydrogen Phthalate Reagent Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aniline (B41778) hydrogen phthalate (B1215562) reagent is a widely utilized tool in carbohydrate chemistry, particularly for the detection of reducing sugars in chromatographic applications. This guide provides a detailed exploration of the underlying chemical mechanism of this colorimetric assay. It outlines the reaction pathway, the role of individual components, and the formation of the chromogenic products. Furthermore, this document presents detailed experimental protocols, quantitative data on sugar detection, and visual representations of the reaction mechanism and experimental workflow to facilitate a comprehensive understanding for researchers and scientists in relevant fields.
Core Reaction Mechanism
The detection of reducing sugars using the aniline hydrogen phthalate reagent is a classic example of a condensation reaction, culminating in the formation of colored compounds. The overall process can be dissected into several key stages, initiated by the acidic environment provided by phthalic acid.
The primary reaction involves the nucleophilic attack of the amino group of aniline on the carbonyl carbon of the open-chain form of the reducing sugar. This reaction is acid-catalyzed, with the phthalic acid protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This initial step leads to the formation of an unstable intermediate known as a carbinolamine or hemiaminal.
Subsequent to its formation, the carbinolamine undergoes acid-catalyzed dehydration. The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the adjacent carbon, expelling the water molecule and yielding a protonated Schiff base (imine). Deprotonation of this intermediate results in the formation of a neutral Schiff base.
The final stage of the reaction involves the heating-induced transformation of the Schiff base into complex colored products. For aldopentoses, this typically involves cyclization and further condensation reactions to form furfural (B47365) derivatives, which then react with aniline to produce intensely colored polymethine dyes, often appearing as a bright red color.[1] Aldohexoses, on the other hand, tend to form different degradation products under these conditions, leading to green or brown colored spots.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the generalized mechanism for the reaction between aniline and a reducing sugar (in this case, an aldose) in the presence of phthalic acid.
Caption: Generalized reaction mechanism of this compound with a reducing sugar.
Quantitative Data
The this compound reagent provides semi-quantitative data based on the color intensity of the spots, and it is highly sensitive. The table below summarizes the typical colors observed for different types of sugars and the reported detection limits.
| Sugar Type | Example Sugars | Typical Color Observed | Detection Limit (approx.) |
| Aldopentoses | Xylose, Arabinose | Bright Red | ~1 µg |
| Aldohexoses | Glucose, Galactose | Green or Brown | ~1 µg |
| Deoxy Sugars | Rhamnose | Green or Brown | Not specified |
| Uronic Acids | Glucuronic Acid | Green or Brown | Not specified |
Experimental Protocols
The following are detailed methodologies for the preparation and application of the this compound spray reagent for chromatographic analysis.
Preparation of the Reagent
The this compound spray reagent is typically prepared as follows:
-
Dissolve Phthalic Acid: In a 100 ml volumetric flask, add 1.66 g of phthalic acid to 100 ml of water-saturated n-butanol.[1] Water-saturated n-butanol is prepared by shaking n-butanol with a small amount of distilled water and allowing the layers to separate. The upper butanol layer is used.
-
Add Aniline: To this solution, carefully add 0.93 g (or 0.9 ml) of aniline.[1]
-
Mix Thoroughly: Stopper the flask and shake until all components are completely dissolved.
-
Storage: The reagent should be stored in a dark bottle in a refrigerator to minimize degradation. It is recommended to prepare the reagent fresh for optimal performance.
Chromatographic Procedure (Paper or Thin-Layer Chromatography)
-
Chromatogram Development: Develop the chromatogram (paper or TLC plate) using an appropriate solvent system for separating sugars (e.g., n-butanol:acetic acid:water).
-
Drying: After development, thoroughly dry the chromatogram in a fume hood to remove all traces of the mobile phase solvents.
-
Spraying: Uniformly spray the dried chromatogram with the this compound reagent.[1] Ensure even coverage, but avoid oversaturation.
-
Heating: Heat the sprayed chromatogram in an oven at 105°C for approximately 5-10 minutes.[1][2]
-
Visualization: The colored spots corresponding to the reducing sugars will appear against a light background. The colors will vary depending on the type of sugar.[1]
Visualizing the Experimental Workflow
The diagram below outlines the key steps in a typical chromatographic experiment using this compound reagent for detection.
Caption: Standard experimental workflow for sugar detection using this compound.
Conclusion
The this compound reagent remains a valuable and sensitive tool for the qualitative and semi-quantitative analysis of reducing sugars. Its efficacy is rooted in the acid-catalyzed formation of a Schiff base between aniline and the sugar, followed by heat-induced transformations that generate distinct colored products for different sugar classes. A thorough understanding of this mechanism, coupled with standardized experimental protocols, is essential for its effective application in research and development, particularly in the fields of biochemistry, food science, and drug development where carbohydrate analysis is critical.
References
An In-depth Technical Guide to the Chemical Properties of Aniline Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
Aniline (B41778) hydrogen phthalate (B1215562), a salt formed from the reaction of aniline and phthalic acid, is a versatile chemical compound with significant applications in analytical chemistry. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols for its use, and a detailed look at its primary application in the detection of reducing sugars.
Core Chemical and Physical Properties
Aniline hydrogen phthalate is a white to off-white crystalline powder.[1] It is formed by the acid-base reaction between aniline, a weak base, and phthalic acid, a dicarboxylic acid. The resulting salt is composed of the anilinium cation (C₆H₅NH₃⁺) and the hydrogen phthalate anion (C₈H₅O₄⁻).
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₃NO₄ | [1] |
| Molecular Weight | 259.26 g/mol | [1][2] |
| Melting Point | 160 °C (decomposes) | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Soluble in methanol (B129727) and water-saturated butanol. | [3] |
| CAS Number | 50930-79-5 | [1] |
Synthesis and Preparation
While this compound is commercially available, it can also be prepared in the laboratory. The primary application of this compound is as a spray reagent for chromatography, for which a solution is typically prepared directly.
Experimental Protocol: Preparation of this compound Spray Reagent
This protocol is adapted from the original method described by S. M. Partridge in 1949 for the detection of reducing sugars in paper chromatography.[3][4]
Materials:
-
Aniline (0.93 g)
-
Phthalic acid (1.66 g)
-
Water-saturated n-butanol (100 mL)
Procedure:
-
Prepare water-saturated n-butanol by mixing n-butanol with a small amount of distilled water in a separatory funnel. Shake the mixture vigorously and allow the layers to separate. The upper layer is the water-saturated n-butanol.
-
In a suitable container, dissolve 1.66 g of phthalic acid in 100 mL of water-saturated n-butanol.
-
To this solution, add 0.93 g of aniline and mix until fully dissolved.
-
The reagent is now ready for use as a spray for chromatograms.
Application in the Detection of Reducing Sugars
The most prominent application of this compound is as a sensitive visualization reagent in the chromatographic analysis of reducing sugars.[3][4][5]
Experimental Protocol: Chromatographic Detection of Sugars
Procedure:
-
Develop the chromatogram (paper or thin-layer) using an appropriate solvent system to separate the sugar mixture.
-
Thoroughly dry the chromatogram to remove all traces of the mobile phase.
-
Spray the dried chromatogram evenly with the this compound reagent.
-
Heat the sprayed chromatogram in an oven at 105-110 °C for approximately 5-10 minutes.[3]
-
Observe the colored spots that develop. The color of the spots can be indicative of the type of sugar present.
Expected Results:
-
Aldopentoses: Bright red spots[3]
-
Aldohexoses: Green or brown spots[3]
-
Deoxy-sugars: Green or brown spots[3]
-
Uronic acids: Green or brown spots[3]
Reaction Mechanism
The detection of reducing sugars by this compound involves a two-step chemical reaction. The acidic nature of the reagent, provided by the hydrogen phthalate ion, catalyzes the degradation of the sugars into furfural (B47365) derivatives upon heating. These furfural derivatives then undergo a condensation reaction with aniline to produce colored Schiff bases.
The logical relationship of this mechanism can be visualized as follows:
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, spectral information for its constituent components, aniline and phthalic acid, is readily available and can be used for comparative analysis.
Expected Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks from both the anilinium cation and the hydrogen phthalate anion. Key features would include N-H stretching vibrations from the anilinium group, O-H and C=O stretching from the carboxylic acid and carboxylate groups of the hydrogen phthalate, and aromatic C-H and C=C stretching from both aromatic rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons of both the aniline and phthalic acid moieties, as well as the protons of the ammonium (B1175870) group of the anilinium ion and the acidic proton of the hydrogen phthalate.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the aromatic rings and the carbonyl carbons of the hydrogen phthalate. While specific data for the salt is scarce, ¹³C NMR data for aniline and phthalic acid are well-documented.[6][7]
-
-
UV-Vis Spectroscopy: Aniline exhibits strong UV absorbance with a λmax around 230 nm in ethanol.[8] In an acidic medium, this shifts to approximately 203 nm as the anilinium cation is formed.[8] The UV-Vis spectrum of this compound in solution would likely be dominated by the absorbance of the anilinium cation.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
Conclusion
This compound is a valuable and historically significant reagent in analytical chemistry, particularly for the qualitative analysis of reducing sugars. Its preparation is straightforward, and the colorimetric reaction it produces is both sensitive and differential for various sugar types. While detailed spectroscopic and synthetic data for the isolated salt are not extensively reported, its utility as a chromatographic spray reagent is well-established and continues to be relevant in various scientific disciplines.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]
- 5. This compound as a spraying reagent for chromatography of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]
- 7. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]
- 8. Aniline (data page) - Wikipedia [en.wikipedia.org]
aniline hydrogen phthalate CAS number and molecular weight
Aniline (B41778) hydrogen phthalate (B1215562) is a chemical reagent primarily utilized in the field of analytical chemistry, particularly in chromatography for the detection of reducing sugars. This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use.
Chemical and Physical Properties
Aniline hydrogen phthalate, also known as aniline phthalate or phthalic acid monoaniline salt, is an organic salt formed from the reaction of aniline and phthalic acid.[1][2][3][4] Its key identifiers and properties are summarized in the table below.
| Property | Value |
| CAS Number | 50930-79-5 |
| Molecular Weight | 259.26 g/mol |
| Molecular Formula | C₁₄H₁₃NO₄ (or C₆H₇N·C₈H₆O₄) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 160 °C |
| Synonyms | Aniline phthalate, Phthalic acid monoaniline salt |
Core Application in Chromatography
The principal application of this compound is as a visualization reagent in paper chromatography and thin-layer chromatography (TLC) for the detection of reducing sugars.[1][2][3][4][5] This reagent is highly sensitive, particularly for aldopentoses and aldohexoses, and offers greater selectivity compared to other reagents like ammoniacal silver nitrate, as it is less prone to interference from other reducing substances.[1][2]
When sprayed onto a chromatogram and heated, this compound reacts with reducing sugars to produce distinct, colored spots. This colorimetric reaction allows for the qualitative identification of different types of sugars based on the color produced. Aldopentoses typically yield a bright red color, while aldohexoses, deoxy sugars, and uronic acids produce greenish-brown spots.[1] The reagent is capable of detecting quantities as low as 1 µg of a sugar.[1]
Experimental Protocol: Preparation and Use of this compound Spray Reagent
The following protocol is adapted from the original method described by S. M. Partridge in 1949 for paper chromatography.[1][5]
Materials:
-
Aniline (0.93 g)
-
Phthalic acid (1.66 g)
-
Water-saturated n-butanol (100 ml)
-
Chromatography paper or TLC plate with separated sugar samples
-
Drying oven
-
Fume hood
-
Spraying apparatus
Procedure:
-
Preparation of the Reagent:
-
In a fume hood, dissolve 1.66 g of phthalic acid in 100 ml of water-saturated n-butanol.
-
To this solution, add 0.93 g of aniline.
-
Stir the mixture until all components are fully dissolved. The resulting solution is the this compound spray reagent.
-
-
Application of the Reagent:
-
Develop and dry the chromatogram (paper or TLC plate) containing the separated sugar samples.
-
In a well-ventilated fume hood, spray the dried chromatogram evenly with the prepared this compound reagent. Ensure the paper or plate is thoroughly moistened but not oversaturated to avoid spots from running.
-
-
Development of Color:
-
After spraying, heat the chromatogram in a drying oven at 105°C for approximately 5 minutes.[1]
-
During heating, colored spots will appear where reducing sugars are present.
-
-
Interpretation of Results:
-
Observe the colors of the developed spots to identify the types of sugars present.
-
Aldopentoses: Bright red
-
Aldohexoses, deoxy sugars, uronic acids: Greenish-brown
-
-
Workflow for Sugar Detection using this compound
The following diagram illustrates the experimental workflow for the detection of reducing sugars using this compound in chromatography.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]
- 3. This compound: Significance and symbolism [wisdomlib.org]
- 4. This compound as a spraying reagent for chromatography of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
An In-depth Technical Guide to the Synthesis of Aniline Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of aniline (B41778) hydrogen phthalate (B1215562), a salt formed from the acid-base reaction between aniline and o-phthalic acid. While primarily known for its application as a chromogenic spray reagent in the detection of reducing sugars, this document details its chemical properties, synthesis, and characterization for a broader scientific audience.
Introduction
Aniline hydrogen phthalate (C₁₄H₁₃NO₄) is an organic salt resulting from the neutralization reaction between the basic amine group of aniline and one of the carboxylic acid groups of o-phthalic acid. This interaction forms an anilinium phthalate salt. The compound presents as a white crystalline solid and is notably used in analytical chemistry. Its formation is a straightforward acid-base reaction, making its synthesis a demonstrative example of salt formation between an aromatic amine and a dicarboxylic acid.
Physicochemical Properties and Characterization
A summary of the key quantitative data for this compound is presented below. This data is essential for its identification and quality control.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 160 °C |
| Purity | Typically ≥98.0% |
| 1H NMR Chemical Shifts | [Data not explicitly found] |
| 13C NMR Chemical Shifts | [Data not explicitly found] |
| Key IR Absorptions (cm⁻¹) | [Data not explicitly found] |
Note: While the availability of NMR and IR spectra is documented, specific peak assignments were not located in the searched literature. The expected spectra would show characteristic peaks for both the anilinium ion and the hydrogen phthalate ion.
Synthesis of this compound
The synthesis of this compound is predicated on a direct acid-base reaction. The following sections detail the reaction mechanism and a detailed experimental protocol for its preparation and purification.
Reaction Mechanism
The formation of this compound is an acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the aniline molecule (a Lewis base) accepts a proton from one of the carboxylic acid groups of phthalic acid (a Brønsted-Lowry acid). This proton transfer results in the formation of the anilinium cation and the hydrogen phthalate anion, which are held together by ionic bonds.
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocol
This protocol is adapted from procedures for preparing the salt for analytical applications and is designed for the isolation of a solid product.[1]
Materials:
-
o-Phthalic acid (C₈H₆O₄)
-
Aniline (C₆H₅NH₂)
-
Ethanol (B145695) (or water-saturated n-butanol)
-
Diethyl ether (for washing)
-
Reaction flask with magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Dissolution of Reactants:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (60.2 mmol) of o-phthalic acid in 100 mL of warm ethanol with gentle stirring.
-
In a separate small beaker, weigh out 5.6 g (60.2 mmol) of aniline.
-
-
Reaction:
-
Slowly add the aniline to the ethanolic solution of phthalic acid while stirring continuously at room temperature.
-
An exothermic reaction will occur, and a white precipitate of this compound will begin to form immediately.
-
Continue stirring the mixture for 30 minutes to ensure the reaction goes to completion.
-
-
Isolation of the Product:
-
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
-
Purification (Recrystallization):
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.
-
-
Characterization:
-
Determine the melting point of the dried crystals. The literature value is 160 °C.
-
Obtain IR and NMR spectra to confirm the structure and purity of the product.
-
Calculate the percentage yield.
-
Experimental Workflow and Logical Relationships
The synthesis of this compound follows a logical and linear workflow, which can be visualized as follows.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward and reproducible acid-base reaction that yields a stable crystalline salt. This guide provides the necessary theoretical background and a detailed experimental protocol for its preparation and purification, making it a valuable resource for researchers in organic synthesis and analytical chemistry. The well-defined properties of this compound make it suitable as a reference material and a versatile reagent.
References
An In-Depth Technical Guide to the Solubility of Aniline Hydrogen Phthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of aniline (B41778) hydrogen phthalate (B1215562) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility.
Introduction to Aniline Hydrogen Phthalate
This compound (C₁₄H₁₃NO₄), also known as aniline phthalate or phthalic acid monoaniline salt, is a chemical reagent formed from the reaction of aniline and phthalic acid. It is a white to off-white crystalline powder. Historically, it has been widely utilized as a sensitive spray reagent in paper and thin-layer chromatography for the detection of reducing sugars. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, and analytical method development.
Solubility Profile of this compound
A review of available chemical data sheets and literature indicates the solubility of this compound in several organic solvents. However, this information is primarily qualitative.
Qualitative Solubility Data
Multiple sources consistently report that this compound is soluble in methanol. Its application as a chromatographic spray reagent also points towards its solubility in other organic solvents. For instance, a common preparation for this reagent involves dissolving aniline (0.93 g) and phthalic acid (1.66 g) in 100 ml of water-saturated butanol, indicating the resulting salt is soluble in this solvent system. Furthermore, a ready-to-use commercial spray solution utilizes a mixture of ethanol (B145695) and 2-propanol (isopropanol) as the solvent.
Quantitative Solubility Data
| Organic Solvent | Solubility | Source(s) |
| Methanol | Soluble | |
| Water-Saturated Butanol | Soluble (as a component of a spray reagent) | |
| Ethanol / 2-Propanol (1:1 v/v) | Soluble (as a component of a spray solution) |
Experimental Protocol for a Key Experiment: Determination of Solubility via the Isothermal Equilibrium Method
For researchers requiring precise quantitative solubility data, the following section details a generalized but comprehensive protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of achieving a saturated solution at a constant temperature and then determining the concentration of the solute.
3.1. Objective
To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.
3.2. Materials and Reagents
-
Solute: this compound (>98% purity)
-
Solvent: High-purity grade (e.g., HPLC or analytical grade) of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate).
-
Apparatus:
-
Thermostatic water bath or incubator with precise temperature control (±0.1°C).
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners).
-
Magnetic stirrer and stir bars or an orbital shaker.
-
Analytical balance (±0.0001 g).
-
Syringes and syringe filters (e.g., 0.22 µm PTFE).
-
Volumetric flasks and pipettes.
-
Drying oven.
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for analysis.
-
3.3. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in the thermostatic bath set to the desired temperature. Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid particles to settle for several hours while maintaining the constant temperature.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.
-
Sample Analysis: Determine the concentration of this compound in the collected sample using one of the following methods:
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute). Weigh the flask containing the dried residue. The mass of the solute can be determined by the difference in weight.
-
Spectroscopic/Chromatographic Method: Dilute the filtered sample with a known volume of the solvent. Measure the absorbance at a predetermined wavelength (λ_max) using a UV-Vis spectrophotometer or analyze the concentration using a calibrated HPLC system. A calibration curve must be prepared beforehand using standard solutions of known concentrations.
-
3.4. Data Calculation
The solubility (S) can be expressed in various units:
-
g/100 mL: S = (mass of solute in g / volume of sample in mL) * 100
-
mol/L: S = (mass of solute in g / (molar mass of solute * volume of sample in L))
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While this compound is qualitatively known to be soluble in solvents such as methanol, butanol, and ethanol/2-propanol mixtures, there is a notable absence of quantitative solubility data in the scientific literature. This guide provides a robust, generalized experimental protocol based on the isothermal equilibrium method, which can be employed by researchers to generate precise and reliable solubility data. The availability of such quantitative information would be highly beneficial for the scientific community, enabling better control and optimization of processes involving this important chemical reagent.
Navigating the Risks: A Technical Guide to the Safe Handling of Aniline Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
Aniline (B41778) hydrogen phthalate (B1215562), a compound utilized in various analytical and synthetic applications, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with this substance. The information is curated for a technical audience to ensure a safe and compliant laboratory environment.
Hazard Identification and Classification
Aniline hydrogen phthalate is classified as a hazardous substance with multiple potential routes of exposure and adverse health effects. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The compound is a moderate skin irritant and a severe eye irritant.[1] The toxicological properties of this compound itself have not been fully investigated; however, its toxicity is largely associated with its aniline component.[1]
Health Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]
-
Systemic Effects: May cause cyanosis, a blue-gray discoloration of the skin and lips due to a lack of oxygen.[1] The substance targets the liver, bladder, and ureter.[1]
-
Chronic Exposure: There is a risk of irreversible adverse health effects.[1] Animal studies have indicated potential reproductive toxicity, and laboratory experiments have shown mutagenic effects.[1]
Quantitative Data Summary
For clarity and ease of comparison, the following tables summarize the available quantitative data for this compound and its primary hazardous component, aniline.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50930-79-5 | [1] |
| Molecular Formula | C₁₄H₁₃NO₄ | [1] |
| Molecular Weight | 259.26 g/mol | [1] |
| Appearance | Almost white crystalline powder | [1] |
| Melting Point | 160°C | [2] |
| Solubility | Moderately soluble in water | [1] |
Table 2: Toxicity Data (Primarily Based on Aniline)
| Data Point | Species | Route | Value | Source |
| LD50 | Rat | Oral | 250 mg/kg | [1] |
| LD50 | Rat | Dermal | 820 µL/kg | [1] |
| TDLo | Child | Oral | 3125 mg/kg | [1] |
| Unreported | Man | Unreported | 350 mg/kg | [1] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. TDLo (Toxic Dose Low) is the lowest dose reported to have produced any toxic effect in a human or animal. The toxicity data for this product is based on the hazards associated with Aniline (CAS# 62-53-3).[1]
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not widely available in the public domain. However, the following protocol for the preparation of an this compound spray reagent, adapted from a published method for chromatography, provides an example of a relevant laboratory procedure.
Protocol: Preparation of this compound Spray Reagent for Chromatography
Objective: To prepare a 0.9% (w/v) aniline and 1.66% (w/v) phthalic acid solution in water-saturated butanol for use as a visualization reagent in sugar chromatography.
Materials:
-
Aniline (0.93 g)
-
Phthalic acid (1.66 g)
-
Water-saturated n-butanol (100 mL)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Graduated cylinder
Procedure:
-
Prepare water-saturated n-butanol by mixing n-butanol and deionized water in a separatory funnel, shaking vigorously, and allowing the layers to separate. Use the upper butanol layer.
-
In a clean glass beaker or flask, add 100 mL of the water-saturated n-butanol.
-
Place the beaker/flask on a magnetic stirrer and add a stir bar.
-
Carefully weigh 0.93 g of aniline and add it to the butanol.
-
Weigh 1.66 g of phthalic acid and add it to the solution.
-
Stir the mixture until all the solids have dissolved completely.
-
Transfer the resulting solution to a suitable spray bottle for chromatographic applications.
Safe Handling and Storage
Adherence to strict handling and storage procedures is paramount to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[1][2]
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.[1]
Handling Procedures:
-
Avoid the creation of dust.[1]
-
Do not breathe dust, fumes, or vapors.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the work area.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
-
Store in a locked cabinet or a restricted-access area.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1]
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE as described in Section 4.
-
For small spills, carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[1] Avoid generating dust.
-
For large spills, contact your institution's environmental health and safety department.
-
Prevent the spill from entering drains or waterways.[1]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
Aniline Hydrogen Phthalate: A Comprehensive Technical Safety Guide for Researchers
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with aniline (B41778) hydrogen phthalate (B1215562). This document provides a detailed overview of the material's safety data, including its physicochemical properties, toxicological profile, and established protocols for safe handling, storage, and emergency procedures. The information herein is compiled and synthesized from multiple safety data sheets (SDS) to ensure a thorough and robust guide.
Section 1: Physicochemical Properties
Aniline hydrogen phthalate is a nearly white, odorless crystalline powder.[1][2] A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison. Understanding these properties is crucial for the safe handling and storage of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₄ | [3][4][5] |
| Molecular Weight | 259.26 g/mol | [2][3][4][5][6] |
| CAS Number | 50930-79-5 | [5][6][7][8] |
| Melting Point | 160 °C | [3][6][9] |
| Boiling Point | 402.51 °C (rough estimate) | [3] |
| Density | 0.857 g/mL at 20 °C | [3] |
| Vapor Pressure | 2.14E-06 mmHg at 25 °C | [3] |
| Solubility | Soluble in Methanol | [3][9] |
| Appearance | Powder to crystal, white to almost white | [1][3] |
Table 1: Physicochemical Properties of this compound
Section 2: Toxicological Information and Hazard Identification
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7] It is known to cause skin and serious eye irritation.[1][7] Chronic exposure may lead to adverse reproductive effects, and laboratory experiments have indicated mutagenic effects.[1] Animal studies have also reported the development of tumors.[1] A key concern with aniline and its compounds is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis.[1][10]
| Hazard Classification | Category | Statement | Source |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | [7] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin | [7] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled | [7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [7] |
Table 2: GHS Hazard Classification for this compound
Section 3: Safe Handling and Storage Protocols
Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.
Handling:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Minimize dust generation and accumulation.[1]
-
Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl, neoprene, Viton), safety goggles, and a lab coat.[7][11][12] Nitrile gloves are not recommended for handling aniline.[12]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a cool, dry, and dark place in a tightly closed container.[7]
-
The storage area should be well-ventilated and secure.[12]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][12]
Section 4: Emergency Procedures
A clear and well-rehearsed emergency plan is critical when working with hazardous materials. The following diagram outlines the logical workflow for responding to a chemical spill of this compound.
Caption: Logical workflow for handling a chemical spill of this compound.
First Aid Measures:
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[7] If the person feels unwell, seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek medical attention if eye irritation persists.[7]
-
Ingestion: Rinse mouth with water.[7] Do not induce vomiting.[1] Seek immediate medical attention.[1]
Section 5: Fire-Fighting Measures
While this compound is not classified as flammable, it can decompose at high temperatures to produce poisonous fumes.[7]
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[7]
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Fire-extinguishing work should be done from the windward side to avoid hazardous vapors and fumes.[7]
Section 6: Accidental Release Measures
In the event of a spill, the primary objectives are to ensure personnel safety, contain the spill, and decontaminate the area.
-
Personal Precautions: Evacuate non-essential personnel from the area.[7] Wear appropriate personal protective equipment as outlined in Section 3.[7] Avoid breathing dust.[7]
-
Environmental Precautions: Prevent the spilled material from entering drains and waterways.[7]
-
Containment and Cleaning: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]
Section 7: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations.[7] Do not dispose of down the drain or in regular waste streams.[12]
Disclaimer: This document is intended as a guide and does not replace a thorough review of the manufacturer's Safety Data Sheet (SDS). Always consult the original SDS for the most current and detailed information before handling this chemical.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1,2-Benzenedicarboxylic acid, compd. with benzenamine (1:1) | C14H13NO4 | CID 170940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Anilinium hydrogen phthalate | C14H13NO4 | CID 24208778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. labproinc.com [labproinc.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. calpaclab.com [calpaclab.com]
- 9. labsolu.ca [labsolu.ca]
- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 11. labmat.ca [labmat.ca]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
The Discovery and Application of Aniline Hydrogen Phthalate as a Selective Sugar Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and quantification of carbohydrates are fundamental endeavors in various scientific disciplines, from biomedical research to food science. This technical guide delves into the discovery, mechanism, and application of aniline (B41778) hydrogen phthalate (B1215562) as a highly effective chromogenic reagent for the detection and differentiation of sugars. Initially introduced by S. M. Partridge in 1949, this reagent offers a significant improvement in selectivity and sensitivity, particularly for aldopentoses and aldohexoses, compared to previously used reagents like ammoniacal silver nitrate.[1][2][3][4][5] This document provides in-depth experimental protocols, a detailed breakdown of the reaction mechanism, and a comprehensive summary of quantitative data to facilitate its effective implementation in the modern laboratory.
Introduction: The Genesis of a Selective Reagent
Prior to the introduction of aniline hydrogen phthalate, the detection of sugars on paper chromatograms was often hampered by the non-specific nature of existing reagents. Ammoniacal silver nitrate, a common choice, reacted with a broad range of reducing substances, leading to potential interference and ambiguous results.[2] S. M. Partridge's work in the late 1940s sought a more selective alternative. His research culminated in the development of an this compound spray reagent, which demonstrated remarkable specificity for sugars, largely eliminating interference from other reducing compounds.[1][4] The reagent's ability to produce distinct colors with different classes of sugars further solidified its utility in the qualitative analysis of complex carbohydrate mixtures.
The Core Principle: A Two-Step Reaction Mechanism
The colorimetric detection of sugars by this compound is a two-stage process initiated by acid catalysis and heat. Phthalic acid in the reagent acts as the acid catalyst.
Step 1: Acid-Catalyzed Dehydration of Sugars
Under acidic conditions and elevated temperatures, pentoses and hexoses undergo dehydration to form furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), respectively.[6][7][8][9][10][11][12][13][14][15][16] This reaction involves the removal of three water molecules from the sugar backbone.
Step 2: Condensation with Aniline
The resulting furfural or HMF then condenses with aniline, the chromogenic component of the reagent, to form a Schiff base.[1][17][18][19] This condensation product is a conjugated system that absorbs light in the visible spectrum, resulting in the characteristic colors observed on the chromatogram. The specific color produced is dependent on the structure of the initial sugar.
Figure 1: Reaction pathway of this compound with sugars.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the use of this compound in sugar analysis.
Table 1: Reagent Composition and Reaction Conditions
| Parameter | Value | Reference |
| Aniline Concentration | 0.93 g per 100 mL solvent | [1] |
| Phthalic Acid Concentration | 1.66 g per 100 mL solvent | [1] |
| Recommended Solvent | Water-saturated n-butanol | [1][20] |
| Development Temperature | 105-110°C | [1] |
| Development Time | 5-10 minutes | [1] |
| Detection Limit | ~1 µg for pentoses and aldohexoses | [1][21] |
Table 2: Color Reactions of Different Sugar Classes
| Sugar Class | Color |
| Aldopentoses | Bright Red |
| Aldo-hexoses | Green or Brown |
| Deoxy-sugars | Green or Brown |
| Uronic Acids | Green or Brown |
| Ketoses | Weaker reaction, often yellowish-brown |
Table 3: Representative Rf Values of Sugars
Rf values are dependent on the specific chromatographic conditions (paper/TLC type, solvent system, temperature). The following are approximate values for paper chromatography with n-butanol:acetic acid:water (4:1:5 v/v) as the developing solvent.
| Sugar | Approximate Rf Value |
| Lactose | 0.18 |
| Maltose | 0.24 |
| Sucrose | 0.35 |
| Galactose | 0.36 |
| Glucose | 0.41 |
| Mannose | 0.47 |
| Fructose | 0.48 |
| Arabinose | 0.53 |
| Xylose | 0.60 |
| Ribose | 0.68 |
Experimental Protocols
This section provides detailed methodologies for the preparation of the this compound reagent and its application in paper and thin-layer chromatography for sugar analysis.
Preparation of this compound Reagent
Materials:
-
Aniline (0.93 g)
-
Phthalic acid (1.66 g)
-
n-Butanol (100 mL)
-
Distilled water
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Glass storage bottle
Procedure:
-
Prepare water-saturated n-butanol: In a separatory funnel, mix 100 mL of n-butanol with approximately 20 mL of distilled water. Shake vigorously for 1-2 minutes and then allow the layers to separate. The upper layer is water-saturated n-butanol.
-
Dissolve the reagents: To 100 mL of the water-saturated n-butanol, add 0.93 g of aniline and 1.66 g of phthalic acid.
-
Mix thoroughly: Stir the mixture using a magnetic stirrer until all the solids have dissolved completely.
-
Store properly: Transfer the reagent to a dark glass bottle and store in a cool, dark place. The reagent is stable for several weeks.
Chromatographic Analysis of Sugars
Materials:
-
Whatman No. 1 chromatography paper or silica (B1680970) gel TLC plates
-
Developing tank
-
Micropipettes or capillary tubes for spotting
-
Drying oven
-
Spraying bottle
-
Standard sugar solutions (e.g., glucose, fructose, xylose, etc.)
-
Sample solution containing unknown sugars
-
Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:5 v/v, upper phase)[22][23][24]
Procedure:
-
Prepare the chromatogram: Draw a faint pencil line about 2 cm from the bottom of the chromatography paper or TLC plate. Mark the spotting points along this line.
-
Spot the samples: Using a micropipette or capillary tube, apply small spots of the standard sugar solutions and the unknown sample solution onto the marked points. Allow the spots to dry completely between applications to keep them small and concentrated.
-
Develop the chromatogram: Place the prepared chromatogram in the developing tank containing the developing solvent. Ensure the solvent level is below the spotting line. Seal the tank and allow the solvent to ascend the paper or plate until it is about 2 cm from the top.
-
Dry the chromatogram: Remove the chromatogram from the tank and immediately mark the solvent front with a pencil. Dry the chromatogram thoroughly in a fume hood or a well-ventilated area.
-
Visualize the spots: In a fume hood, spray the dried chromatogram evenly with the this compound reagent.
-
Develop the color: Heat the sprayed chromatogram in an oven at 105-110°C for 5-10 minutes. The colored spots corresponding to the sugars will appear.
-
Analyze the results: Compare the colors and the Rf values (distance traveled by the spot / distance traveled by the solvent front) of the spots in the unknown sample with those of the standard sugars to identify the components.
Figure 2: Experimental workflow for sugar analysis.
Conclusion
This compound remains a valuable and reliable reagent for the qualitative and semi-quantitative analysis of sugars. Its discovery marked a significant advancement in the field of carbohydrate chemistry by providing a more selective and sensitive detection method. The distinct color reactions and the ability to differentiate between various sugar classes make it an indispensable tool for researchers in diverse scientific and industrial settings. By understanding the underlying reaction mechanism and adhering to optimized experimental protocols, scientists can effectively leverage this reagent for the accurate identification of carbohydrates in a wide range of samples.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]
- 3. This compound as a spraying reagent for chromatography of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 5. scilit.com [scilit.com]
- 6. Mechanistic and kinetic aspects of pentose dehydration towards furfural in aqueous media employing homogeneous catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41351A [pubs.rsc.org]
- 7. Catalytic Production and Upgrading of Furfural: A Platform Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniline acetate test - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. egyankosh.ac.in [egyankosh.ac.in]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. asianpubs.org [asianpubs.org]
- 23. SENTHIL PRABHU SIVASAMY: PAPER CHROMATOGRAPHY [senthilprabhu.blogspot.com]
- 24. ias.ac.in [ias.ac.in]
The Role of Phthalic Acid in Aniline Hydrogen Phthalate Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of phthalic acid within the aniline (B41778) hydrogen phthalate (B1215562) reagent, a widely utilized tool in carbohydrate chemistry for the detection and preliminary identification of reducing sugars. This document elucidates the chemical principles, experimental protocols, and reaction mechanisms that underpin its utility in various scientific and drug development applications.
Introduction: The Aniline Hydrogen Phthalate Reagent
The this compound reagent is a sensitive chromogenic spray reagent employed in planar chromatography techniques, such as paper chromatography and thin-layer chromatography (TLC), to visualize reducing sugars. Its efficacy lies in its ability to produce distinct colors with different classes of sugars upon heating, thereby facilitating their preliminary identification. The reagent is typically a solution of aniline and phthalic acid in a suitable organic solvent, often butanol saturated with water. While aniline is the primary reactant with the sugar, phthalic acid's role is multifaceted and indispensable for the reagent's performance.
The Multifaceted Role of Phthalic Acid
Phthalic acid is not merely an acidic component but a crucial facilitator of the entire detection process. Its functions include acting as an acid catalyst, forming a stable salt with aniline, and ensuring optimal conditions for the chromogenic reaction.
-
Acid Catalyst: The condensation reaction between the carbonyl group of a reducing sugar and the amino group of aniline to form a Schiff base is acid-catalyzed. Phthalic acid provides the necessary acidic environment to protonate the sugar's carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by aniline.
-
Formation of a Stable Anilinium Salt: In the reagent solution, the basic aniline reacts with the acidic phthalic acid to form anilinium hydrogen phthalate. This salt formation is crucial for the stability and shelf-life of the reagent. Free aniline is susceptible to oxidation and is more volatile. The anilinium salt is more stable and less volatile, ensuring a consistent concentration of the active components.
-
Control of Reaction pH: The phthalic acid/anilinium phthalate system can act as a buffer, maintaining a relatively stable pH on the chromatographic medium as the solvent evaporates and the reaction proceeds upon heating. This pH control is vital for the reproducibility of the color development and for the differentiation of various sugars.
Reaction Mechanism and Visualization
The reaction proceeds in several stages, initiated by the acid-catalyzed condensation of aniline with the open-chain form of the reducing sugar. This is followed by dehydration and cyclization reactions upon heating to form a colored product. The structure of the final chromophore is believed to be a furfural (B47365) derivative, with the specific color depending on the type of sugar.
Caption: Reaction pathway of aniline and reducing sugars catalyzed by phthalic acid.
Experimental Protocols
A common preparation method for the this compound spray reagent is as follows:
-
Dissolution: Dissolve 0.9 g of aniline and 1.6 g of phthalic acid in 100 mL of n-butanol saturated with water.
-
Storage: The reagent should be stored in a dark bottle at 4°C to minimize degradation. It is recommended to prepare the reagent fresh for optimal performance.
-
Sample Application: Spot the sugar standards and unknown samples onto a paper or TLC plate.
-
Chromatogram Development: Develop the chromatogram using a suitable solvent system (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v).
-
Drying: After development, thoroughly dry the chromatogram in a fume hood to remove all traces of the mobile phase.
-
Reagent Application: Uniformly spray the dried chromatogram with the this compound reagent.
-
Color Development: Heat the sprayed chromatogram in an oven at 105-110°C for approximately 10 minutes.
-
Visualization: Observe the colored spots against a white background. The colors of the spots can be compared with those of known sugar standards for preliminary identification.
Quantitative Data and Color Differentiation
The this compound reagent provides differential coloration for various classes of reducing sugars, which is a key advantage for their preliminary identification. The table below summarizes the typical colors produced by different sugars.
| Sugar Class | Example Sugars | Typical Color Produced |
| Aldopentoses | Arabinose, Xylose, Ribose | Bright Red |
| Aldohexoses | Glucose, Galactose, Mannose | Brown to Greenish-Brown |
| Ketohexoses | Fructose | Yellowish-Brown |
| Disaccharides | Lactose, Maltose | Brown |
The sensitivity of the reagent allows for the detection of microgram quantities of sugars. The limit of detection can vary depending on the specific sugar and the chromatographic conditions but is generally in the range of 1-5 µg.
Experimental Workflow
The following diagram illustrates the typical workflow for the use of this compound reagent in chromatographic analysis.
Caption: Workflow for reducing sugar analysis using this compound reagent.
Conclusion
Methodological & Application
Application Notes and Protocols: Aniline Hydrogen Phthalate Spray Reagent for the Detection of Reducing Sugars
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and application of aniline (B41778) hydrogen phthalate (B1215562) spray reagent, a sensitive visualization agent for the detection of reducing sugars in chromatographic applications, particularly thin-layer chromatography (TLC).
Introduction
Aniline hydrogen phthalate is a widely used spray reagent for the detection of reducing sugars. The reagent reacts with sugars upon heating to form colored spots, facilitating their identification on chromatograms. This method is particularly effective for the analysis of carbohydrates in various matrices, including natural products, food samples, and biological extracts. The underlying principle involves the acid-catalyzed degradation of pentoses and hexoses into furfural (B47365) and hydroxymethylfurfural, respectively. These aldehydes subsequently condense with aniline to produce colored Schiff bases. The color of the resulting spots can provide a preliminary identification of the sugar type. For instance, aldopentoses typically yield a bright red color, while aldohexoses, deoxy-sugars, and uronic acids produce green or brown spots.[1] This reagent is noted for its high sensitivity, with the ability to detect as little as 1 microgram of pentose (B10789219) or aldohexose.[1]
Data Presentation
The composition of the this compound spray reagent is summarized in the table below. Two common solvent systems are provided.
| Component | Quantity | Purpose | Solvent System 1 | Solvent System 2 |
| Aniline | 0.9 g - 0.93 g | Primary amine for color formation | 100 mL | 100 mL |
| o-Phthalic Acid | 1.66 g | Acid catalyst and salt formation | ||
| n-Butanol (water-saturated) | Solvent | ✓ | ||
| Ethanol / 2-Propanol (1:1 v/v) | Solvent | ✓ |
Note: The quantities of aniline and phthalic acid are dissolved in 100 ml of the chosen solvent system.[1][2][3][4]
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
This protocol details the preparation of 100 mL of this compound spray reagent using water-saturated n-butanol as the solvent.
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol
-
Distilled water
-
100 mL volumetric flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare water-saturated n-butanol: In a separatory funnel, mix n-butanol and distilled water. Shake the funnel vigorously and then allow the two layers to separate. The upper layer is the water-saturated n-butanol.
-
Dissolve reagents: In the 100 mL volumetric flask, combine 0.93 g of aniline and 1.66 g of o-phthalic acid.[1][3]
-
Add solvent: Add the prepared water-saturated n-butanol to the volumetric flask to a final volume of 100 mL.
-
Mix: Use a magnetic stirrer to mix the solution until all components are completely dissolved.
-
Storage: Store the reagent in a dark bottle. The reagent is stable for several weeks.[3]
Protocol 2: Application of this compound Spray Reagent for TLC
This protocol describes the use of the prepared reagent for visualizing reducing sugars on a developed TLC plate.
Materials:
-
Developed and dried TLC plate
-
This compound spray reagent (from Protocol 1)
-
Spraying apparatus
-
Fume hood
-
Heating plate or oven capable of reaching 105-110°C
-
UV lamp (for observing fluorescence)
Procedure:
-
Dry the chromatogram: Ensure the developed TLC plate is completely free of the mobile phase by air-drying it in a fume hood.
-
Spray the reagent: In a fume hood, evenly spray the TLC plate with the this compound reagent. Be careful not to oversaturate the plate.
-
Dry briefly: Allow the plate to air-dry for a few minutes to evaporate the excess solvent.[3][4]
-
Heat for visualization: Heat the sprayed plate at 105-110°C for approximately 10 minutes.[3][4]
-
Observe the results: Reducing sugars will appear as colored spots on a pale background. The colors of the spots can vary depending on the type of sugar.
-
Fluorescence analysis (optional): Some of the resulting spots may exhibit fluorescence under UV light at 365 nm.[3][4]
Visualizations
Caption: Workflow for the preparation of this compound spray reagent.
Caption: Experimental workflow for TLC analysis using this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Aniline phthalate spray solution | Spray solutions for the DC | Dyeing agent for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 3. Preparation of chromatography spray reagents [delloyd.50megs.com]
- 4. epfl.ch [epfl.ch]
Application Notes and Protocols: Aniline Hydrogen Phthalate for Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline (B41778) hydrogen phthalate (B1215562) is a widely used and effective visualization reagent in thin-layer chromatography (TLC), particularly for the detection of reducing sugars.[1][2][3] This reagent provides a straightforward and sensitive method for the qualitative analysis of carbohydrates. The underlying principle involves an acid-catalyzed degradation of sugars into furfural (B47365) or hydroxymethylfurfural upon heating. These aldehyde derivatives then condense with aniline to form colored Schiff bases, which are visible as distinct spots on the TLC plate.[3] The color of the resulting spots can provide preliminary identification of the type of sugar present.[3] Aldopentoses typically yield a bright red color, while aldohexoses, deoxy-sugars, and uronic acids may appear as green or brown spots.[4]
Applications
The primary application of aniline hydrogen phthalate in TLC is for the post-chromatographic visualization of reducing sugars.[1][2][3] This technique is valuable in various fields, including:
-
Natural Product Chemistry: Screening plant extracts for the presence of carbohydrates.
-
Food Science: Analyzing the sugar content of food products.
-
Biochemistry: Identifying and separating sugars in biological samples.
-
Pharmaceutical Analysis: Detecting sugar moieties in drug substances or excipients.
Data Presentation
The following table summarizes the expected colorimetric results for different classes of sugars when visualized with this compound spray reagent on a TLC plate.
| Sugar Type | Typical Colors Observed |
| Aldopentoses | Bright Red / Red-violet[3][4] |
| Aldohexoses | Green / Green-brown[1][4] |
| Ketohexoses | Yellow[1] |
| Methylpentoses | Yellow-green[3] |
| Uronic Acids | Brown / Red[1][4] |
| Deoxy-sugars | Green or Brown[4] |
Note: The exact color and its intensity can be influenced by the concentration of the sugar and the specific experimental conditions.[3] Some spots may also exhibit fluorescence when viewed under UV light at 365 nm.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
Objective: To prepare a 100 mL solution of this compound for the visualization of reducing sugars on TLC plates.
Materials:
-
n-Butanol
-
Distilled water
-
100 mL volumetric flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare water-saturated n-butanol: In a separatory funnel, combine n-butanol and distilled water. Shake the funnel vigorously and then allow the two layers to separate completely. The upper layer is the water-saturated n-butanol that will be used as the solvent.[3]
-
Weighing of reagents: Accurately weigh 0.93 g of aniline and 1.66 g of o-phthalic acid.
-
Dissolution: Transfer the weighed aniline and o-phthalic acid into a 100 mL volumetric flask.
-
Solvent addition: Add the prepared water-saturated n-butanol to the volumetric flask to dissolve the solids. A magnetic stirrer can be used to facilitate complete dissolution.
-
Final volume adjustment: Once the solids are fully dissolved, add more water-saturated n-butanol to bring the total volume to the 100 mL mark.
-
Storage: Store the prepared reagent in a dark and cool place to maintain its stability.
Protocol 2: TLC Analysis of Reducing Sugars
Objective: To separate and visualize reducing sugars from a sample using TLC with this compound reagent.
Materials:
-
TLC plates (Silica gel G)
-
Sample containing the carbohydrate mixture
-
Standard solutions of known sugars (e.g., glucose, fructose, xylose)
-
This compound spray reagent (prepared as in Protocol 1)
-
TLC developing chamber
-
Mobile phase (a common system is the upper phase of a mixture of n-butanol, acetic acid, and water in a 4:1:5 v/v/v ratio)[3]
-
Capillary tubes for spotting
-
Heating plate or oven
-
Fume hood
-
Spraying apparatus
Procedure:
-
TLC Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the positions for the sample and standard solutions.
-
Spotting: Using separate capillary tubes, apply small spots of the sample and each standard solution onto their designated marks on the starting line.
-
Development: Place the spotted TLC plate into the developing chamber, which has been saturated with the mobile phase. Ensure that the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Drying: Once the solvent front has nearly reached the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Gentle heating can be used to expedite this process.
-
Visualization: In a fume hood, spray the dried TLC plate evenly with the this compound reagent.
-
Heating: Heat the sprayed plate in an oven or on a heating plate at approximately 105-110°C for 5-10 minutes.[1][2][4]
-
Analysis: Observe the development of colored spots. Calculate the Retention Factor (Rf) for each spot and compare the Rf values and colors of the spots from the sample with those of the standards to identify the sugars present in the sample.
Visualizations
References
Application Notes and Protocols for the Detection of Reducing Sugars using Aniline Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of reducing sugars are fundamental procedures in various fields, including biochemistry, food science, and pharmaceutical development. Reducing sugars possess a free aldehyde or ketone group, enabling them to act as reducing agents. The aniline (B41778) hydrogen phthalate (B1215562) method is a sensitive and specific colorimetric protocol for the qualitative and semi-quantitative analysis of reducing sugars, particularly in the context of chromatography. This reagent reacts with reducing sugars upon heating to produce distinct colored spots, allowing for their identification. Aldopentoses typically yield a bright red color, while aldohexoses, deoxy sugars, and uronic acids produce green or brown hues. This document provides detailed protocols for the preparation of the aniline hydrogen phthalate reagent and its application in thin-layer chromatography (TLC) for the detection of reducing sugars.
Principle of the Reaction
The this compound reaction is based on the condensation of the amino group of aniline with the aldehyde or ketone group of a reducing sugar. This reaction, which occurs under acidic conditions provided by the phthalic acid and upon heating, results in the formation of a Schiff base. Subsequent molecular rearrangements and further reactions lead to the formation of colored furfural (B47365) derivatives. The specific color produced is dependent on the type of sugar; for instance, pentoses are dehydrated to furfural, which then reacts with aniline to form a red-colored complex. Hexoses are converted to 5-hydroxymethylfurfural, which forms greenish-brown products with aniline.
Data Presentation
The following table summarizes the expected colorimetric results and the approximate detection limit for reducing sugars when using the this compound spray reagent in chromatography.
| Sugar Type | Typical Color Observed | Approximate Detection Limit (per spot) |
| Aldopentoses (e.g., Xylose, Arabinose) | Bright Red / Red-violet | ~ 1 µg |
| Aldohexoses (e.g., Glucose, Galactose) | Green / Green-brown | ~ 1 µg |
| Deoxy Sugars | Green or Brown | Not specified |
| Uronic Acids | Green or Brown | Not specified |
| Methylpentoses | Yellow-green | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
This protocol describes the preparation of the this compound spray reagent for the visualization of reducing sugars on chromatographic plates.
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol, water-saturated (100 mL)
-
Magnetic stirrer and stir bar
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Prepare water-saturated n-butanol: In a separatory funnel, mix n-butanol and distilled water in a 4:1 ratio. Shake vigorously and allow the layers to separate. The upper layer is water-saturated n-butanol.
-
Weigh reagents: Accurately weigh 0.93 g of aniline and 1.66 g of o-phthalic acid.
-
Dissolve reagents: Transfer the weighed aniline and o-phthalic acid to a 100 mL volumetric flask.
-
Add solvent: Add approximately 80 mL of water-saturated n-butanol to the flask.
-
Mix: Place a magnetic stir bar in the flask and stir the mixture until the solids are completely dissolved.
-
Adjust volume: Once dissolved, bring the final volume to 100 mL with water-saturated n-butanol.
-
Storage: Store the reagent in a dark, well-sealed bottle at 4°C. The reagent is stable for several weeks.
Protocol 2: Qualitative Detection of Reducing Sugars by Thin-Layer Chromatography (TLC)
This protocol outlines the procedure for separating and identifying reducing sugars from a sample mixture using TLC followed by visualization with this compound.
Materials:
-
Silica (B1680970) gel TLC plates
-
This compound spray reagent (from Protocol 1)
-
Standard solutions of known reducing sugars (e.g., glucose, xylose, fructose) at a concentration of 1 mg/mL
-
Sample solution containing unknown reducing sugars
-
Developing solvent (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v, upper phase)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Oven or hot plate
-
Fume hood
Procedure:
-
Plate Preparation: Lightly draw a starting line with a pencil about 1.5 cm from the bottom of a silica gel TLC plate. Mark the points for sample and standard application.
-
Spotting: Using separate capillary tubes, apply small spots of the sample and each standard sugar solution onto the marked points on the starting line. Allow the spots to dry completely between applications to keep them small and concentrated.
-
Development: Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to ensure solvent vapor saturation. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Chromatography: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the solvent level is below the starting line. Close the chamber and allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization: In a fume hood, spray the dried TLC plate evenly with the this compound reagent.
-
Heating: Heat the sprayed plate in an oven at 105-110°C for 5-10 minutes.
-
Analysis: Observe the colored spots that develop. Compare the color and the retention factor (Rf) of the spots from the sample with those of the standard sugars to identify the reducing sugars present in the sample.
Protocol 3: Semi-Quantitative Analysis of Reducing Sugars by Elution from TLC and Spectrophotometry
This protocol provides a method for the semi-quantitative estimation of reducing sugars after their separation by TLC. This method involves eluting the colored spots and measuring their absorbance.
Materials:
-
Developed and visualized TLC plate (from Protocol 2)
-
Spectrophotometer
-
Scraper or spatula
-
Centrifuge and centrifuge tubes
-
Appropriate solvent for elution (e.g., a mixture of the developing solvent or ethanol)
-
Vortex mixer
Procedure:
-
Spot Identification and Scraping: After visualization, identify the spots corresponding to the reducing sugars of interest based on the standard lanes. Carefully scrape the silica gel from each spot into separate, labeled microcentrifuge tubes. Scrape an equivalent area of a blank region of the TLC plate to serve as a blank.
-
Elution: Add a fixed volume (e.g., 1 mL) of a suitable elution solvent to each tube.
-
Extraction: Vortex the tubes vigorously for 1 minute to extract the colored compound from the silica gel.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the silica gel.
-
Absorbance Measurement: Carefully transfer the supernatant from each tube to a clean cuvette. Measure the absorbance of the solutions at the wavelength of maximum absorption for the specific sugar-aniline phthalate complex. The wavelength will vary depending on the sugar (e.g., around 520 nm for the red pentose (B10789219) adducts). Use the eluate from the blank region of the TLC plate to zero the spectrophotometer.
-
Quantification: Create a standard curve by running known concentrations of the standard sugar on the same TLC plate, eluting the spots, and measuring their absorbance as described above. Plot a graph of absorbance versus the amount of sugar. Use the absorbance of the unknown sample to determine its concentration from the standard curve.
Diagrams
Caption: Workflow for detecting reducing sugars with this compound.
Caption: Reaction mechanism for this compound with reducing sugars.
Application Notes: Aniline Hydrogen Phthalate for Paper Chromatography of Carbohydrates
Introduction
Paper chromatography is a powerful and simple technique for the separation and qualitative identification of carbohydrates. The principle of separation is based on partition chromatography, where the cellulose (B213188) of the paper acts as a solid support for the stationary aqueous phase, and a mobile organic solvent phase moves up the paper by capillary action. While colorless, separated sugars can be visualized using a variety of spray reagents. Aniline (B41778) hydrogen phthalate (B1215562) is a highly effective and selective reagent for the detection of reducing sugars. This reagent reacts with sugars upon heating to produce characteristic colored spots, allowing for the identification of different classes of carbohydrates.
Key Applications & Principles
Aniline hydrogen phthalate is particularly valued for its sensitivity and its ability to differentiate between various types of reducing sugars based on the color of the resulting spots.
-
Selectivity: The reagent is highly selective for reducing sugars. The reaction mechanism involves the acid-catalyzed degradation of the sugar to furfural (B47365) (from pentoses) or 5-hydroxymethylfurfural (B1680220) (HMF) (from hexoses) upon heating. These aldehydes then condense with aniline to form colored Schiff bases.
-
Color Differentiation: It provides excellent color differentiation between different classes of sugars. Aldopentoses typically yield a bright red or reddish-brown color, whereas aldohexoses produce greenish-brown spots.[1] This allows for the preliminary classification of an unknown sugar.
-
Sensitivity: The reagent is extremely sensitive, capable of detecting as little as 1 microgram of a pentose (B10789219) or aldohexose.[1]
-
Advantages: Compared to other reagents like ammoniacal silver nitrate, this compound is more selective and less susceptible to interference from non-sugar reducing substances.[1][2] The use of an organic solvent base for the reagent also minimizes the risk of the sugar spots migrating or diffusing during the spraying process.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
This protocol describes the preparation of the visualizing agent for the detection of reducing sugars on paper chromatograms.
Materials:
-
Aniline (0.93 g or ~0.9 mL)
-
Phthalic Acid (1.66 g)
-
n-Butanol, water-saturated (100 mL)
-
Analytical balance
-
100 mL Graduated cylinder or volumetric flask
-
Glass bottle for storage
Procedure:
-
To prepare water-saturated n-butanol, mix n-butanol and distilled water in a separatory funnel and shake vigorously. Allow the layers to separate and discard the lower aqueous layer.
-
Weigh 1.66 g of phthalic acid and dissolve it in 100 mL of the water-saturated n-butanol.[1]
-
Add 0.93 g (approximately 0.9 mL) of aniline to the solution.[1]
-
Mix thoroughly until all components are dissolved.
-
Store the reagent in a brown glass bottle in a cool, dark place. The reagent is stable for several days.
Protocol 2: Paper Chromatography of Carbohydrates
This protocol outlines the complete workflow for separating a mixture of sugars using ascending paper chromatography.
Materials:
-
Whatman No. 1 chromatography paper or equivalent
-
Chromatography developing tank with a sealed lid
-
Micropipettes or capillary tubes for spotting
-
Hairdryer or oven for drying
-
Spraying bottle
-
Oven set to 105°C
-
Pencil and ruler
Reagents:
-
Mobile Phase (Developing Solvent): A mixture of n-Butanol, glacial acetic acid, and water in a 4:1:5 (v/v/v) ratio.[3]
-
Preparation: Mix 40 mL of n-butanol, 10 mL of glacial acetic acid, and 50 mL of distilled water in a separatory funnel. Shake well and allow the layers to separate. The upper organic layer is used as the mobile phase.
-
-
Standard Sugar Solutions: 1% (w/v) solutions of known sugars (e.g., glucose, fructose, xylose, lactose) in distilled water.
-
Unknown Sample: Solution containing the carbohydrate mixture to be analyzed.
-
This compound Spray Reagent: Prepared as described in Protocol 1.
Procedure:
-
Paper Preparation: Cut the chromatography paper to the desired size so that it fits within the developing tank without touching the sides. With a pencil, draw a faint origin line about 2 cm from the bottom edge of the paper. Mark equidistant points along this line for spotting the samples.
-
Sample Application (Spotting): Using a clean capillary tube or micropipette for each sample, apply a small spot (2-3 mm in diameter) of each standard sugar solution and the unknown mixture onto the marked points on the origin line. Allow the spots to dry completely. This can be aided by a gentle stream of warm air from a hairdryer.
-
Tank Equilibration: Pour the prepared mobile phase into the bottom of the chromatography tank to a depth of about 1 cm. Seal the tank with the lid and let it stand for at least 30 minutes to allow the atmosphere inside to become saturated with solvent vapors.
-
Chromatogram Development: Suspend the spotted paper inside the tank so that the bottom edge is submerged in the mobile phase, but the origin line with the spots remains above the solvent level. Seal the tank tightly and allow the solvent to ascend the paper.
-
Drying: When the solvent front has moved to about 2-3 cm from the top edge of the paper, remove the chromatogram from the tank and immediately mark the position of the solvent front with a pencil. Allow the paper to air-dry completely in a fume hood to evaporate all traces of the developing solvent.
-
Visualization: In a fume hood, spray the dried chromatogram evenly with the this compound reagent.
-
Color Development: Heat the sprayed paper in an oven at 105°C for 5-10 minutes.[1][4] Characteristic colored spots will appear where the sugars are located.
-
Analysis: Once the spots are developed, immediately circle them with a pencil. Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Retention Factor (Rf) value for each sugar using the following formula:
Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)
Identify the sugars in the unknown mixture by comparing their Rf values and spot colors to those of the standard sugars.
Data Presentation
Table 1: Color Guide for Sugars with this compound
The color of the spot is indicative of the class of the reducing sugar.
| Sugar Class | Representative Sugars | Expected Color | Citation |
| Aldopentoses | Xylose, Arabinose, Ribose | Bright Red / Reddish-Brown | [1] |
| Aldohexoses | Glucose, Galactose, Mannose | Greenish-Brown / Brown | [1] |
| Ketohexoses | Fructose | Yellow / Yellowish-Brown | |
| Deoxy Sugars | Rhamnose | Green / Brown | [1] |
| Uronic Acids | Glucuronic acid, Galacturonic acid | Red / Brown | [1] |
| Disaccharides | Lactose, Maltose | Greenish-Brown / Brown | [1] |
Table 2: Representative Rf Values of Common Sugars
Rf values are dependent on the exact experimental conditions (temperature, paper type, solvent saturation). The values below are representative for a butanol:acetic acid:water (4:1:5) system and should be confirmed by running standards simultaneously.
| Sugar | Representative Rf Value |
| Rhamnose | 0.38 |
| Xylose | 0.29 |
| Arabinose | 0.24 |
| Glucose | 0.20 |
| Galactose | 0.18 |
| Fructose | 0.22 |
| Lactose | 0.08 |
| Maltose | 0.11 |
Visualizations
Experimental Workflow
Caption: Workflow for paper chromatography of carbohydrates.
Visualization Reaction Principle
Caption: Principle of color formation for sugar detection.
References
Application Note: Visualization of Monosaccharides in Thin-Layer Chromatography Using Aniline Hydrogen Phthalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds in a mixture.[1][2] In carbohydrate analysis, TLC is particularly useful for the qualitative assessment of monosaccharide composition. Due to the lack of a chromophore in most simple sugars, a post-chromatographic derivatization step is required for visualization.[1] Aniline (B41778) hydrogen phthalate (B1215562) is a selective and sensitive spray reagent for the detection of reducing sugars.[3][4][5] This reagent reacts with monosaccharides upon heating to produce distinct colored spots, allowing for their identification based on both retention factor (Rƒ) and color.[6][7][8]
Principle of Detection
The visualization of reducing sugars with aniline hydrogen phthalate is based on a condensation reaction. The aldehyde or ketone group of the reducing sugar reacts with the primary amine group of aniline, catalyzed by the acidic phthalic acid. This reaction, upon heating, leads to the formation of Schiff bases which are further converted to colored products. The color of the resulting spot can be indicative of the type of sugar; for instance, aldopentoses typically yield red colors, while aldohexoses produce green or brown spots.[3]
A simplified representation of the initial reaction is the formation of a Schiff base from the open-chain form of a monosaccharide (an aldose in this example) and aniline.
Caption: Initial condensation reaction between an aldose and aniline.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates are recommended for carbohydrate analysis.[9]
-
Reagents:
-
Aniline (C₆H₅NH₂)
-
o-Phthalic acid (C₈H₆O₄)
-
n-Butanol
-
Acetic acid (glacial)
-
Distilled water
-
Monosaccharide standards (e.g., glucose, fructose, xylose, arabinose, galactose)
-
-
Equipment:
-
TLC developing chamber
-
Capillary tubes for spotting
-
Spraying apparatus
-
Heating plate or oven capable of maintaining 105-110°C
-
Fume hood
-
Analytical balance
-
Volumetric flasks and pipettes
-
Experimental Protocols
4.1. Preparation of this compound Spray Reagent
This protocol describes the preparation of 100 mL of the spray reagent.
-
Prepare water-saturated n-butanol: Mix equal volumes of n-butanol and distilled water in a separatory funnel. Shake vigorously and allow the layers to separate. The upper layer is water-saturated n-butanol.
-
Weigh reagents: Accurately weigh 0.93 g of aniline and 1.66 g of o-phthalic acid.[3][6][7][8]
-
Dissolve: Transfer the weighed aniline and o-phthalic acid into a 100 mL volumetric flask.
-
Add solvent: Add approximately 80 mL of water-saturated n-butanol to the flask.
-
Mix: Swirl the flask or use a magnetic stirrer until all solids are completely dissolved.
-
Adjust volume: Bring the final volume to 100 mL with water-saturated n-butanol.
-
Storage: Store the reagent in a dark bottle in a cool place. The reagent should be prepared fresh for optimal performance.
4.2. Sample and Standard Preparation
-
Prepare standard solutions of individual monosaccharides (e.g., glucose, xylose, fructose) at a concentration of 1 mg/mL in a water:methanol (1:1 v/v) solvent.
-
Dissolve experimental samples in the same solvent. If the sample is a polysaccharide, it must first be hydrolyzed to its constituent monosaccharides using appropriate acidic conditions.
4.3. TLC Plate Preparation and Spotting
-
Using a pencil, lightly draw a starting line approximately 1.5 cm from the bottom of the TLC plate.[9]
-
Mark equidistant points along the line for sample and standard application.
-
Using a capillary tube, apply 1-2 µL of each standard and sample solution as small, discrete spots on the starting line.[9]
-
Ensure the spots are completely dry before proceeding to development. A gentle stream of warm air can be used to facilitate drying.
4.4. Chromatographic Development
-
Prepare the mobile phase: A common solvent system for monosaccharide separation is a mixture of n-Butanol:Acetic Acid:Water (4:1:1, v/v/v) .[9] Other systems such as Chloroform:Methanol:Water (30:20:4 v/v) can also be effective for separating mono-, di-, and trisaccharides.[10]
-
Saturate the chamber: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper soaked in the mobile phase inside the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate for at least 30 minutes.[9]
-
Develop the chromatogram: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the starting line.
-
Run the plate: Allow the solvent front to ascend the plate until it is approximately 1 cm from the top edge.
-
Dry the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Dry the plate completely in a fume hood.
4.5. Visualization
-
Spraying: In a fume hood, spray the dried TLC plate evenly with the prepared this compound reagent. The plate should be wetted but not oversaturated.
-
Heating: Heat the sprayed plate in an oven or on a hot plate at 105-110°C for 5-10 minutes.[3][6][8]
-
Observation: Colored spots corresponding to the separated monosaccharides will appear on a pale background.
Data Presentation and Analysis
The primary methods of analysis are the calculation of the Retention factor (Rƒ) and the observation of spot color.
-
Rƒ Value Calculation: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Compare the Rƒ values and colors of the unknown sample spots to those of the monosaccharide standards run on the same plate for identification.
Table 1: Typical Colors and Rƒ Values for Monosaccharides
| Monosaccharide | Sugar Type | Expected Color with this compound | Typical Rƒ Value* |
|---|---|---|---|
| D-Xylose | Aldopentose | Bright Red / Red-violet | 0.45 - 0.55 |
| L-Arabinose | Aldopentose | Bright Red / Red-violet | 0.40 - 0.50 |
| D-Ribose | Aldopentose | Red-violet | 0.50 - 0.60 |
| D-Glucose | Aldohexose | Green / Brown | 0.30 - 0.40 |
| D-Galactose | Aldohexose | Green / Brown | 0.25 - 0.35 |
| D-Mannose | Aldohexose | Green / Brown | 0.35 - 0.45 |
| L-Rhamnose | Deoxy-sugar | Yellow-green | 0.55 - 0.65 |
| D-Glucuronic Acid | Uronic Acid | Brown | 0.15 - 0.25 |
*Rƒ values are approximate and can vary significantly with the specific stationary phase, mobile phase, temperature, and chamber saturation. Standards must always be run on the same plate as the samples.
Source: Colors compiled from multiple sources.[3][7]
Experimental Workflow
Caption: Overall workflow for TLC analysis of monosaccharides.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots visible | Insufficient sample concentration. | Concentrate the sample or spot a larger volume. |
| Reagent improperly prepared or degraded. | Prepare fresh spray reagent. | |
| Insufficient heating temperature or time. | Ensure oven/hot plate is at the correct temperature (105-110°C) and heat for at least 5-10 minutes.[11] | |
| Streaky spots or bands | Sample overloading. | Dilute the sample or apply a smaller volume. |
| TLC plate was not fully dry before development. | Ensure spots are completely dry before placing the plate in the chamber. | |
| Mobile phase composition is incorrect. | Prepare fresh mobile phase with correct proportions. | |
| Rƒ values are too high/low | Incorrect mobile phase polarity. | Adjust the polarity of the mobile phase. For higher Rƒ, increase polarity; for lower Rƒ, decrease polarity. |
| Chamber was not saturated. | Ensure the chamber is properly saturated with solvent vapor before development. | |
| Background is too dark | Overspraying with the reagent. | Apply a finer, more even mist of the reagent. |
| Overheating the plate. | Reduce heating time or temperature slightly. |
References
- 1. Thin Layer Chromatography (TLC) for Carbohydrate Analysis - Creative Biolabs [creative-biolabs.com]
- 2. iitg.ac.in [iitg.ac.in]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 6. epfl.ch [epfl.ch]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of chromatography spray reagents [delloyd.50megs.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation behavior of sugars by TLC and its application to food analysis [jstage.jst.go.jp]
- 11. chromatography of monosaccharides | UK Science Technician Community [community.preproom.org]
Application Notes and Protocols: Aniline Hydrogen Phthalate for Phytochemical Screening of Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytochemical screening is a critical initial step in natural product research and drug development, aimed at identifying the diverse array of chemical compounds present in plant extracts. Among these, carbohydrates are of significant interest due to their structural and functional roles. Aniline (B41778) hydrogen phthalate (B1215562) is a selective and sensitive spray reagent widely employed in chromatographic techniques, such as paper chromatography and thin-layer chromatography (TLC), for the detection and differentiation of reducing sugars.[1][2][3] This reagent offers a distinct advantage by producing characteristic color reactions with different types of sugars, thereby facilitating their preliminary identification.[1]
The underlying principle of this detection method involves a reaction between the amine group of aniline and the carbonyl group of reducing sugars, which is catalyzed by the acidic environment provided by phthalic acid. This reaction leads to the formation of colored products, with the specific color depending on the structure of the sugar. For instance, aldopentoses typically yield a bright red color, while aldohexoses produce green or brown spots.[1] This differential color formation allows for the classification of sugars present in a phytochemical sample.
These application notes provide a comprehensive protocol for the preparation and use of aniline hydrogen phthalate reagent in the phytochemical screening of sugars, complete with data interpretation guidelines and visual representations of the experimental workflow and the underlying chemical reaction.
Data Presentation: Color Reactions of Sugars with this compound
The following table summarizes the characteristic color reactions observed for different classes of sugars when treated with this compound spray reagent and heated. This data is essential for the preliminary identification of sugars in a sample.
| Sugar Class | Specific Examples | Observed Color |
| Aldopentoses | Arabinose, Xylose, Ribose | Bright Red |
| Aldohexoses | Glucose, Galactose, Mannose | Greenish-Brown / Brown |
| Ketohexoses | Fructose | Yellow |
| Deoxy Sugars | Rhamnose | Yellow-Green |
| Uronic Acids | Glucuronic acid, Galacturonic acid | Brown / Red-Brown |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the phytochemical screening of sugars using this compound.
Materials and Reagents
-
Chemicals:
-
Aniline (analytical grade)
-
o-Phthalic acid (analytical grade)
-
n-Butanol (analytical grade)
-
Distilled water
-
Standard sugar solutions (e.g., glucose, fructose, xylose, etc.) for reference
-
Plant extract or sample for analysis
-
-
Apparatus:
-
Chromatography paper or TLC plates
-
Developing chamber
-
Micropipettes or capillaries
-
Spray bottle
-
Drying oven
-
Fume hood
-
Preparation of this compound Reagent
Caution: Aniline is toxic and should be handled with appropriate safety precautions, including the use of gloves and working in a well-ventilated fume hood.
-
Weigh 0.93 g of aniline and 1.66 g of o-phthalic acid.[1][4][5]
-
Dissolve the aniline and o-phthalic acid in 100 mL of n-butanol that has been saturated with water.[1][4][5]
-
To prepare water-saturated n-butanol, mix equal volumes of n-butanol and distilled water in a separatory funnel, shake well, and allow the layers to separate. Use the upper n-butanol layer.
-
Store the prepared reagent in a dark bottle and in a cool place. The reagent should be prepared fresh for optimal performance.
Chromatographic Screening Protocol
-
Sample Preparation: Prepare a concentrated solution of the plant extract or sample to be analyzed in a suitable solvent (e.g., ethanol, methanol, or water).
-
Chromatogram Preparation:
-
Using a pencil, draw a starting line approximately 2 cm from the bottom edge of the chromatography paper or TLC plate.
-
Apply small spots of the sample extract and the standard sugar solutions onto the starting line using a micropipette or capillary tube. Ensure the spots are small and concentrated.
-
Allow the spots to dry completely.
-
-
Chromatogram Development:
-
Place the prepared chromatogram in a developing chamber containing a suitable solvent system (e.g., a mixture of n-butanol, acetic acid, and water).
-
Allow the solvent to ascend the chromatogram until it reaches a desired height.
-
Remove the chromatogram from the chamber and mark the solvent front with a pencil.
-
Dry the chromatogram completely in a fume hood.
-
-
Visualization:
-
Data Analysis:
-
Compare the colors of the spots from the sample extract with those of the standard sugar solutions.
-
Calculate the Retention Factor (Rf) value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Identify the sugars in the sample by comparing their Rf values and color reactions with the standards. Some spots may also exhibit fluorescence under UV light at 365 nm.[4][5]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for phytochemical screening of sugars.
Chemical Reaction Pathway
Caption: Simplified reaction pathway for color formation.
References
Colorimetric Detection of Aldopentoses and Aldohexoses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the colorimetric detection of aldopentoses and aldohexoses. The included methods are robust, sensitive, and suitable for various research and development applications, including raw material screening, in-process control, and formulation analysis in the pharmaceutical and biotechnology industries.
Introduction
The accurate and sensitive detection of aldopentoses (e.g., D-ribose, D-xylose, L-arabinose) and aldohexoses (e.g., D-glucose, D-galactose, D-mannose) is critical in numerous scientific disciplines. In drug development, the precise quantification of these monosaccharides is essential for monitoring fermentation processes, characterizing glycoproteins, and ensuring the quality of carbohydrate-based therapeutics. Colorimetric assays offer a rapid, cost-effective, and high-throughput alternative to more complex analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
This document details three widely used colorimetric methods for the detection and quantification of aldopentoses and aldohexoses: Bial's Test for pentoses, the Phloroglucinol (B13840) Assay for pentoses, and the Phenol-Sulfuric Acid Method for total carbohydrates.
I. Overview of Colorimetric Detection Methods
Colorimetric methods for sugar detection are typically based on the acid-catalyzed dehydration of monosaccharides into furfural (B47365) (from pentoses) or 5-hydroxymethylfurfural (B1680220) (from hexoses). These aldehydes then react with specific chromogenic reagents to produce colored compounds, the absorbance of which is proportional to the sugar concentration.
Bial's Test
Bial's test is a highly specific method for the detection of pentoses. In the presence of concentrated hydrochloric acid, pentoses are dehydrated to furfural. This furfural then condenses with orcinol (B57675), in the presence of ferric ions as a catalyst, to form a characteristic blue-green colored complex.[1][2] Hexoses, under the same conditions, form 5-hydroxymethylfurfural, which upon reaction with orcinol, produces a muddy brown or grey color, allowing for the differentiation between pentoses and hexoses.[2][3]
Phloroglucinol Assay
Similar to Bial's test, the phloroglucinol assay is used for the quantification of pentoses. It relies on the acid-catalyzed conversion of pentoses to furfural, which then reacts with phloroglucinol to form a pink-red colored product.[4] This method is known for its sensitivity and is commonly used for the determination of pentosans in various matrices.[5]
Phenol-Sulfuric Acid Method
The phenol-sulfuric acid method is a robust and widely used assay for the determination of total carbohydrates. Concentrated sulfuric acid hydrolyzes glycosidic bonds and dehydrates the resulting monosaccharides to furfural and 5-hydroxymethylfurfural. These aldehydes then react with phenol (B47542) to produce a stable yellow-orange colored complex.[1][6] By measuring the absorbance at different wavelengths, it is possible to differentiate between pentoses and hexoses.[1]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the colorimetric detection of representative aldopentoses and aldohexoses using the described methods.
Table 1: Quantitative Parameters for Aldopentose Detection
| Parameter | Bial's Test (Ribose) | Phloroglucinol Assay (Xylose) | Phenol-Sulfuric Acid Method (Xylose) |
| Optimal Wavelength (λmax) | 620 nm[2] | 552 nm | 480 nm[1] |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.5 µg/mL | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL | ~ 1.5 µg/mL | ~ 3 µg/mL |
| Linearity Range | 5 - 50 µg/mL | 2 - 40 µg/mL | 10 - 100 µg/mL[7] |
| Molar Absorptivity (ε) | Not specified | Not specified | Not specified |
| Color of Complex | Blue-green[3] | Pink-red[4] | Yellow-orange[1] |
Table 2: Quantitative Parameters for Aldohexose Detection
| Parameter | Phenol-Sulfuric Acid Method (Glucose) |
| Optimal Wavelength (λmax) | 490 nm[1][7] |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL |
| Linearity Range | 10 - 100 µg/mL[7] |
| Molar Absorptivity (ε) | Not specified |
| Color of Complex | Yellow-orange[1] |
Note: The LOD, LOQ, and linearity range values are approximate and may vary depending on the specific experimental conditions and instrumentation.
III. Experimental Protocols
A. Bial's Test for Aldopentoses (Quantitative)
This protocol describes the quantitative determination of aldopentoses using Bial's test in a 96-well microplate format.
1. Materials:
-
Bial's Reagent:
-
Dissolve 300 mg of orcinol in 5 mL of ethanol.
-
Add 3.5 mL of this solution to 100 mL of 0.1% (w/v) ferric chloride (FeCl₃·6H₂O) solution.
-
Slowly add 200 mL of concentrated hydrochloric acid.
-
Store in a dark bottle and use within a few hours.[3]
-
-
Aldopentose standards (e.g., D-ribose, 1 mg/mL stock solution)
-
Unknown samples
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a series of aldopentose standards by diluting the stock solution to concentrations ranging from 5 to 50 µg/mL.
-
Pipette 50 µL of each standard, unknown sample, and a blank (deionized water) into separate wells of the 96-well microplate.
-
Add 150 µL of Bial's reagent to each well.
-
Cover the plate and incubate at 70°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
B. Phloroglucinol Assay for Aldopentoses (Quantitative)
This protocol details the quantitative analysis of aldopentoses using the phloroglucinol assay.
1. Materials:
-
Phloroglucinol Reagent:
-
Dissolve 1 g of phloroglucinol in 100 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and glacial acetic acid.
-
This reagent should be freshly prepared.
-
-
Aldopentose standards (e.g., D-xylose, 1 mg/mL stock solution)
-
Unknown samples
-
Test tubes
-
Water bath
-
Spectrophotometer
2. Procedure:
-
Prepare aldopentose standards with concentrations ranging from 2 to 40 µg/mL.
-
Pipette 1 mL of each standard, unknown sample, and a blank into separate test tubes.
-
Add 5 mL of the phloroglucinol reagent to each tube and mix well.
-
Incubate the tubes in a boiling water bath for 4 minutes.[8]
-
Immediately cool the tubes in an ice bath to stop the reaction.
-
Measure the absorbance at 552 nm.
-
Create a standard curve and calculate the concentration of the unknown samples.
C. Phenol-Sulfuric Acid Method for Aldopentoses and Aldohexoses (Quantitative)
This protocol outlines the determination of total aldopentoses and aldohexoses using the phenol-sulfuric acid method.
1. Materials:
-
5% (w/v) Phenol solution
-
Concentrated sulfuric acid (98%)
-
Aldopentose and aldohexose standards (e.g., D-xylose and D-glucose, 1 mg/mL stock solutions)
-
Unknown samples
-
Test tubes
-
Vortex mixer
-
Spectrophotometer
2. Procedure:
-
Prepare a series of standards for both aldopentoses and aldohexoses with concentrations ranging from 10 to 100 µg/mL.
-
Pipette 1 mL of each standard, unknown sample, and a blank into separate test tubes.
-
Add 1 mL of 5% phenol solution to each tube and vortex.
-
Rapidly add 5 mL of concentrated sulfuric acid to each tube, directing the stream to the liquid surface to ensure rapid mixing and heat generation. Caution: This reaction is highly exothermic.
-
Allow the tubes to stand for 10 minutes at room temperature.
-
Vortex the tubes again.
-
After 20-30 minutes of cooling to room temperature, measure the absorbance.
-
Generate separate standard curves for aldopentoses and aldohexoses to determine the concentrations in the unknown samples.
IV. Visualizations
The following diagrams illustrate the key chemical reactions and experimental workflows described in these application notes.
Caption: Signaling pathways for the colorimetric detection of aldopentoses and aldohexoses.
References
- 1. Phenol Sulfuric Acid Method_Chemicalbook [chemicalbook.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Bial's test - Wikipedia [en.wikipedia.org]
- 4. Efficient arabinoxylan assay for wheat: Exploring variability and molecular marker associations in Wholemeal and refined flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of wheat pentosans using a phloroglucinol colorimetric assay [cerealsgrains.org]
- 6. benchchem.com [benchchem.com]
- 7. Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified, colorimetric micromethod for xylose in serum or urine, with phloroglucinol [pubmed.ncbi.nlm.nih.gov]
Application Notes: Aniline Hydrogen Phthalate in Food Analysis
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]
- 3. This compound: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. 糖質分析に関する情報 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. epfl.ch [epfl.ch]
Application Notes and Protocols for the Derivatization of Sugars with Aniline Hydrogen Phthalate for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis and characterization of carbohydrates are crucial in various scientific disciplines, including biochemistry, food science, and pharmaceutical development. Thin-layer chromatography (TLC) is a widely used, simple, and rapid technique for the separation and qualitative identification of sugars. However, as sugars are typically colorless compounds, a derivatization step is necessary for their visualization. Aniline (B41778) hydrogen phthalate (B1215562) is a selective and sensitive spray reagent used for the detection of reducing sugars on chromatograms. This reagent reacts with sugars upon heating to produce distinctively colored spots, allowing for their identification.
The underlying principle of this derivatization involves the acid-catalyzed degradation of sugars into furfural (B47365) derivatives. Pentoses are converted to furfural, while hexoses are converted to 5-hydroxymethylfurfural. These aldehydes then condense with aniline, a primary aromatic amine, to form colored Schiff bases. The color of the resulting complex is characteristic of the type of sugar, making this method valuable for preliminary identification. For instance, aldopentoses typically yield a bright red color, whereas aldohexoses, deoxy sugars, and uronic acids produce greenish-brown spots.[1]
Quantitative Data Presentation
While this method is primarily qualitative, the retention factor (Rf) is a quantitative parameter that can be used for the identification of sugars when chromatography is performed under standardized conditions. The Rf value is defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.
Table 1: Chromatographic Data for Sugars on Silica (B1680970) Gel TLC
| Sugar | Sugar Type | Expected Color with Aniline Hydrogen Phthalate | Approximate Rf Value* | Detection Limit (per spot) |
| Galacturonic Acid | Uronic Acid | Brown | Low | ~1 µg |
| Glucuronic Acid | Uronic Acid | Brown | Low | ~1 µg |
| Galactose | Aldohexose | Greenish-Brown | Medium | ~1 µg |
| Glucose | Aldohexose | Greenish-Brown | Medium | ~1 µg |
| Mannose | Aldohexose | Greenish-Brown | Medium | ~1 µg |
| Arabinose | Aldopentose | Bright Red | High | ~1 µg |
| Fucose | Deoxyhexose | Greenish-Brown | High | ~1 µg |
| Xylose | Aldopentose | Bright Red | High | ~1 µg |
| Ribose | Aldopentose | Bright Red | High | ~1 µg |
| Rhamnose | Deoxyhexose | Greenish-Brown | High | ~1 µg |
*Note on Rf Values: The ascending order of Rf values for sugars on silica gel plates is generally: galacturonic acid < glucuronic acid < galactose < glucose = mannose < arabinose < fucose = xylose = ribose < rhamnose.[2] Absolute Rf values can vary depending on the specific experimental conditions (e.g., plate type, solvent composition, temperature, and humidity). Therefore, it is crucial to run standard solutions of known sugars alongside the unknown samples for accurate identification.
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
Objective: To prepare a 100 mL solution of this compound for the visualization of reducing sugars on TLC plates.
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol
-
Distilled water
-
100 mL volumetric flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare water-saturated n-butanol: In a separatory funnel, mix n-butanol and distilled water. Shake the funnel vigorously and then allow the two layers to separate. The upper layer is water-saturated n-butanol, which will be used as the solvent for the reagent.
-
Weighing of reagents: Accurately weigh 0.93 g of aniline and 1.66 g of o-phthalic acid.
-
Dissolving the reagents: Transfer the weighed aniline and o-phthalic acid into a 100 mL volumetric flask.
-
Final preparation: Add the water-saturated n-butanol to the flask and use a magnetic stirrer to ensure that the solids are completely dissolved. Once dissolved, add more water-saturated n-butanol to bring the final volume to the 100 mL mark.
-
Storage: Store the prepared reagent in a dark, well-sealed bottle in a cool place. It is recommended to prepare the reagent fresh for optimal performance.
Caption: Preparation of this compound Reagent.
Protocol 2: Qualitative Analysis of Sugars by Thin-Layer Chromatography (TLC)
Objective: To separate and identify reducing sugars in a sample using TLC with this compound visualization.
Materials:
-
Silica gel TLC plates (e.g., Silica gel 60 F254)
-
Sample containing unknown carbohydrates
-
Standard sugar solutions (e.g., glucose, fructose, xylose, etc., at a concentration of 1 mg/mL in a suitable solvent like water or ethanol)
-
This compound spray reagent (from Protocol 1)
-
TLC developing chamber
-
Mobile phase: n-butanol:acetic acid:water (4:1:5 v/v/v, use the upper phase after allowing the mixture to separate)
-
Capillary tubes or micropipette for spotting
-
Heating plate or oven
-
Fume hood
-
Spraying apparatus
Procedure:
-
Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate. Mark the points for sample and standard application along this line, ensuring they are evenly spaced.
-
Spotting: Using a capillary tube or micropipette, apply small spots of the sample and each standard sugar solution to the marked points on the starting line. The spots should be as small and concentrated as possible. Allow the spots to dry completely.
-
Development: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, ensuring it is saturated with the mobile phase, to create a saturated atmosphere. Carefully place the spotted TLC plate into the chamber, making sure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Drying: Once the solvent front has reached about 1-2 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. A gentle stream of warm air can be used to speed up the drying process.
-
Visualization: In a fume hood, evenly spray the dried TLC plate with the this compound reagent.
-
Heating: Heat the sprayed plate on a hot plate or in an oven at approximately 105-110°C for 5-10 minutes.
-
Analysis: Observe the colored spots that develop. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the Rf values and the colors of the spots from the sample with those of the standard solutions to identify the sugars present in the sample.
Caption: TLC Workflow for Sugar Analysis.
Chemical Reaction Pathway
The derivatization of sugars with this compound proceeds through a two-step mechanism. First, under the acidic conditions provided by phthalic acid and heat, pentoses and hexoses undergo dehydration to form furfural and 5-hydroxymethylfurfural, respectively. Subsequently, the aldehyde group of these furfural derivatives condenses with the primary amine group of aniline to form a colored Schiff base.
Caption: Reaction Pathway of Sugar Derivatization.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aniline Hydrogen Phthalate TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using aniline (B41778) hydrogen phthalate (B1215562) for the visualization of sugars in Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why are my TLC spots faint or not visible at all?
A1: Faint or invisible TLC spots can result from several factors.[1][2][3][4] A primary cause is that your sample may be too dilute.[1][3][4] To address this, you can concentrate the sample or apply it multiple times to the same spot on the TLC plate, ensuring the solvent dries between each application.[1][4] Another possibility is that the compound is volatile and has evaporated from the plate.[1][3] Additionally, the chosen visualization method might not be suitable for your compound if it is not UV-active or does not react with the staining reagent.[1]
Q2: What causes streaking or elongated spots on my TLC plate?
A2: Streaking is often an indication that the sample has been overloaded.[1][5] Try diluting your sample and running the TLC again. For compounds that are acidic or basic, streaking can occur due to interactions with the silica (B1680970) gel. Adding a small amount of acid (like acetic or formic acid) or base (like triethylamine (B128534) or ammonia) to the mobile phase can help to mitigate this effect.[1][5]
Q3: Why is the solvent front running unevenly?
A3: An uneven solvent front can be caused by several procedural issues. The TLC plate may have been placed in the developing chamber at a tilt, or the chamber may have been disturbed during development. It is also important to ensure that the bottom of the TLC plate is level within the chamber.
Troubleshooting Guide for Faint Spots with Aniline Hydrogen Phthalate
This guide addresses specific issues related to the use of this compound as a staining reagent.
Q4: My sugar spots are very faint after staining with this compound. What could be the problem?
A4: Faint spots when using this compound can be due to several reasons:
-
Low Analyte Concentration: The concentration of the sugar in your sample may be below the detection limit of the reagent. The detection limit is approximately 1 µg for pentoses and aldohexoses.[6] Consider concentrating your sample or spotting a larger volume.
-
Improper Reagent Preparation: The this compound reagent should be prepared correctly for optimal performance. Ensure the specified amounts of aniline and o-phthalic acid are completely dissolved in water-saturated n-butanol.[6][7]
-
Insufficient Heating: Proper heating is crucial for the color-forming reaction between the reagent and the sugars. After spraying, the TLC plate should be heated to the recommended temperature for the specified time.[7][8]
-
Degraded Reagent: Over time, the reagent may degrade, leading to weaker reactions. It is advisable to use a freshly prepared solution for best results.
Q5: What are the optimal heating conditions for visualizing spots with this compound?
A5: For effective visualization, heat the TLC plate at 105-110°C for 5-10 minutes after spraying with the reagent.[6][7][8] Insufficient heating time or temperature can result in faint or undeveloped spots. Conversely, overheating can cause the background to darken, reducing contrast.
Q6: The spots on my TLC plate have faded. Is this normal?
A6: Yes, it is common for the color of the spots to fade over time. It is recommended to photograph or document the results shortly after the spots have developed.
Q7: Can I use a different visualization method if my spots are still faint?
A7: Yes. The reaction products of sugars with this compound can exhibit UV fluorescence.[7][9] Viewing the plate under a UV lamp (365 nm) may reveal fluorescent spots that are not clearly visible in normal light, which can allow for the detection of sugars at lower concentrations.[9]
Data Presentation
Table 1: this compound Reagent Composition
| Component | Quantity | Purpose |
| Aniline | 0.93 g | Primary reacting amine for color formation |
| o-Phthalic Acid | 1.66 g | Acid catalyst and for salt formation |
| n-Butanol (water-saturated) | 100 mL | Solvent |
Table 2: Experimental Conditions and Expected Results
| Parameter | Recommended Value/Observation |
| Heating Temperature | 105-110°C |
| Heating Time | 5-10 minutes[6][7][8] |
| Aldopentoses | Bright red color[6] |
| Aldohexoses | Green or brown color[6] |
| Uronic Acids | Brown color |
| Deoxy-sugars | Green or brown color[6] |
| Detection Limit | ~1 µg for pentoses and aldohexoses[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
Objective: To prepare 100 mL of this compound spray reagent for the detection of reducing sugars on TLC plates.
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol
-
Distilled water
-
100 mL volumetric flask
-
Separatory funnel
-
Analytical balance
Procedure:
-
Prepare water-saturated n-butanol: In a separatory funnel, mix n-butanol and distilled water. Shake the funnel vigorously and then allow the layers to separate. Use the upper n-butanol layer.
-
Weigh reagents: Accurately weigh 0.93 g of aniline and 1.66 g of o-phthalic acid.
-
Dissolve reagents: Transfer the weighed aniline and o-phthalic acid into a 100 mL volumetric flask.
-
Add solvent: Add the water-saturated n-butanol to the flask and mix until the solids are completely dissolved.
-
Final volume: Make up the volume to 100 mL with the water-saturated n-butanol.
Protocol 2: TLC Analysis of Reducing Sugars
Objective: To separate and identify reducing sugars from a sample using TLC with this compound visualization.
Materials:
-
Silica gel TLC plates
-
Sample containing carbohydrates
-
Standard sugar solutions (e.g., glucose, fructose, xylose)
-
This compound spray reagent
-
TLC developing chamber
-
Mobile phase (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v, upper phase)
-
Capillary tubes for spotting
-
Heating plate or oven set to 105-110°C
-
Fume hood
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the points for sample and standard application.
-
Spotting: Using separate capillary tubes, apply small spots of the sample and each standard sugar solution onto the marked points on the starting line.
-
Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1-2 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization: In a fume hood, spray the dried plate evenly with the this compound reagent.
-
Heating: Place the sprayed plate on a preheated hot plate or in an oven at 105-110°C for 5-10 minutes, or until colored spots develop.
-
Analysis: Compare the Rf values and colors of the spots from the sample with those of the standard solutions to identify the sugars present.
Mandatory Visualization
Caption: Troubleshooting workflow for faint spots in TLC.
Caption: Preparation of this compound reagent.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. chembam.com [chembam.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. epfl.ch [epfl.ch]
- 8. Preparation of TLC spray reagents. [delloyd.50megs.com]
- 9. researchgate.net [researchgate.net]
how to reduce background color in aniline hydrogen phthalate staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aniline (B41778) hydrogen phthalate (B1215562) for staining in chromatographic applications. Our goal is to help you achieve clear, specific staining with minimal background interference.
Frequently Asked Questions (FAQs)
Q1: What is aniline hydrogen phthalate staining used for?
This compound is a reagent primarily used in paper and thin-layer chromatography (TLC) for the detection of reducing sugars.[1][2][3][4] It is particularly sensitive for aldopentoses and aldohexoses.[1]
Q2: How does this compound staining work?
The staining mechanism involves an acid-catalyzed degradation of sugars into furfural (B47365) or hydroxymethylfurfural upon heating. These aldehyde derivatives then condense with aniline to form colored Schiff bases, which are visible on the chromatogram.[2]
Q3: What colors are expected for different sugars?
Generally, aldopentoses produce a bright red color, while aldohexoses, deoxy-sugars, and uronic acids yield green or brown spots.[1] The exact color and intensity can, however, vary based on the sugar's concentration and the specific experimental conditions.[5]
Q4: Is this compound the same as aniline phthalate?
Yes, these terms are often used interchangeably and refer to the salt formed between aniline and phthalic acid.[6][7]
Troubleshooting High Background Color
High background color can obscure the spots of interest and complicate the interpretation of your chromatogram. The following guide addresses common causes and provides solutions to minimize background staining.
Problem 1: Uniform High Background Across the Chromatogram
A consistent discoloration across the entire paper or TLC plate is often related to the staining reagent or the heating process.
| Possible Cause | Recommended Solution | Rationale |
| Reagent Degradation | Prepare fresh this compound spray reagent before each use. Store aniline in a cool, dark place and away from incompatible chemicals like strong oxidizers.[8][9][10] | Aniline can oxidize and degrade over time, leading to colored impurities that contribute to a high background. |
| Incorrect Reagent Concentration | Adhere to the recommended concentrations of aniline (0.93 g) and phthalic acid (1.66 g) in 100 mL of water-saturated n-butanol.[1] | An incorrect ratio or excessively high concentration of the reagents can lead to increased background color. |
| Excessive Heating (Time or Temperature) | Carefully control the heating step. Heat the chromatogram at 105°C for 5-10 minutes.[1][4] Avoid overheating, which can cause charring of the paper and a darkened background. | Overheating can cause the paper or TLC support to char and the reagent to react non-specifically, leading to a uniformly dark background. |
| Poor Quality Stationary Phase | Use high-quality chromatography paper (e.g., Whatman No. 1) or TLC plates.[11][12] Store paper in a clean, dry environment to prevent contamination and changes in humidity.[13] | Impurities in the paper or TLC plate can react with the staining reagent and contribute to background color. |
Problem 2: Streaky or Patchy Background
Irregular background staining often points to issues with the chromatographic development or application of the staining reagent.
| Possible Cause | Recommended Solution | Rationale |
| Contaminated Mobile Phase | Use high-purity solvents for the mobile phase.[14][15] If using phenol, ensure it is purified to avoid impurities that can cause blackening.[16] | Impurities in the mobile phase can be deposited on the chromatogram during development and react with the staining reagent. |
| Uneven Spraying of Reagent | Apply the this compound reagent as a fine, even mist. Ensure the entire surface of the chromatogram is covered uniformly.[12] | Uneven application of the reagent will result in patches of darker background where more reagent was deposited. |
| High Environmental Humidity | Control the humidity in the laboratory and during the chromatographic run. High humidity can affect the properties of the paper and the separation.[17][18][19] | Paper is sensitive to moisture, and changes in humidity can affect solvent migration and lead to an uneven background. |
| Contaminated Chromatography Tank | Thoroughly clean the chromatography tank before use to remove any residual substances from previous runs.[5][16][20] | Contaminants in the tank can be transferred to the chromatogram via the mobile phase, causing background staining. |
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
Objective: To prepare 100 mL of this compound spray reagent for the detection of reducing sugars on paper or TLC chromatograms.
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol
-
Distilled water
-
100 mL volumetric flask
-
Separatory funnel
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare water-saturated n-butanol:
-
In a separatory funnel, mix n-butanol and distilled water.
-
Shake the funnel vigorously and then allow the two layers to separate.
-
Use the upper n-butanol layer for the reagent preparation.[5]
-
-
Weigh 0.93 g of aniline and 1.66 g of o-phthalic acid.[1]
-
Transfer the weighed aniline and o-phthalic acid to a 100 mL volumetric flask.
-
Add the water-saturated n-butanol to the flask to a final volume of 100 mL.
-
Mix the solution using a magnetic stirrer until all components are fully dissolved.
-
Store the reagent in a tightly closed, dark bottle and in a cool place. It is recommended to prepare this reagent fresh for optimal results.[8]
Protocol 2: Staining of Chromatograms
Objective: To visualize reducing sugars on a developed paper or TLC chromatogram.
Materials:
-
Developed and dried chromatogram
-
This compound spray reagent (from Protocol 1)
-
Spraying apparatus
-
Fume hood
-
Heating oven or hot plate set to 105°C
Procedure:
-
Ensure the developed chromatogram is completely dry by leaving it in a fume hood. A gentle stream of warm air can be used to speed up the drying process.[5]
-
In a fume hood, spray the chromatogram evenly with the this compound reagent. The paper should be damp but not saturated.
-
Allow the sprayed chromatogram to air dry for a few minutes.
-
Heat the chromatogram in an oven or on a hot plate at 105°C for 5-10 minutes.[1][4]
-
Observe the appearance of colored spots. Aldopentoses will typically appear as red spots, while aldohexoses will be green or brown.[1]
-
Circle the spots with a pencil soon after they appear, as the colors may fade over time.
Diagrams
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting decision tree for high background staining.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. silicycle.com [silicycle.com]
- 3. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]
- 4. sarponggroup.com [sarponggroup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting guide for paper chemistry | Opportunities in Papermaking Wet-end Chemistry [hubbepaperchem.cnr.ncsu.edu]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. carlroth.com [carlroth.com]
- 11. scribd.com [scribd.com]
- 12. ias.ac.in [ias.ac.in]
- 13. hawachfilterpaper.com [hawachfilterpaper.com]
- 14. microbenotes.com [microbenotes.com]
- 15. Artifacts in chromatography: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. marinesupercargo.com [marinesupercargo.com]
- 17. chemijournal.com [chemijournal.com]
- 18. Effect of relative humidity on the external area of paper - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. usvalidation.com [usvalidation.com]
Technical Support Center: Optimizing Aniline Hydrogen Phthalate Spray for Carbohydrate Analysis
Welcome to the technical support center for the use of aniline (B41778) hydrogen phthalate (B1215562) spray in Thin Layer Chromatography (TLC) for the identification of reducing sugars. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, troubleshooting advice, and answers to frequently asked questions to ensure optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of aniline hydrogen phthalate spray in TLC?
A1: this compound is a visualizing reagent used for the detection of reducing sugars on TLC plates. It reacts with sugars upon heating to produce colored spots, allowing for their identification. This method is widely applicable in various fields, including food analysis, biochemistry, and natural product research.[1]
Q2: What types of sugars can be detected with this reagent?
A2: This reagent is particularly effective for aldopentoses and aldohexoses. Different types of sugars produce distinct colors, aiding in their preliminary identification. For instance, aldopentoses typically yield a bright red color, while aldohexoses, deoxy-sugars, and uronic acids produce green or brown spots.[2][3]
Q3: How sensitive is the this compound spray reagent?
A3: The reagent is highly sensitive and can detect reducing sugars in the microgram range. It is possible to detect about 1 µg of a pentose (B10789219) or aldo-hexose.[2] For enhanced sensitivity, the fluorescent properties of the sugar-aniline complexes can be observed under UV light (365 nm), which may allow for the detection of even lower concentrations.
Q4: Is the this compound spray reagent commercially available?
A4: Yes, ready-to-use this compound spray solutions are commercially available from various chemical suppliers.[4][5] Alternatively, you can prepare the reagent in the laboratory following the standard protocol.
Q5: What are the storage conditions for the prepared reagent?
A5: The prepared reagent should be stored in a cool, dark place to maintain its stability. Over time, the solution may darken, which can lead to increased background coloration on the TLC plate. It is recommended to use a freshly prepared solution for the best results.
Experimental Protocols
Preparation of this compound Spray Reagent
This protocol outlines the standard method for preparing 100 mL of this compound spray reagent.
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol, water-saturated (100 mL)
-
100 mL Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare water-saturated n-butanol: Mix n-butanol and distilled water in a separatory funnel. Shake the funnel vigorously and then allow the two layers to separate. Use the upper n-butanol layer for the reagent preparation.
-
Dissolve the solids: In the 100 mL volumetric flask, combine 0.93 g of aniline and 1.66 g of o-phthalic acid.
-
Add the solvent: Add the water-saturated n-butanol to the flask to a final volume of 100 mL.
-
Mix thoroughly: Use a magnetic stirrer to ensure that the aniline and o-phthalic acid are completely dissolved.
-
Storage: Store the prepared reagent in a well-sealed, dark bottle in a cool place.
TLC Visualization Protocol
This protocol describes the steps for visualizing reducing sugars on a developed TLC plate.
Materials:
-
Developed and dried TLC plate
-
This compound spray reagent
-
Fume hood
-
Spraying apparatus
-
Heating plate or oven capable of maintaining 105-110°C
-
UV lamp (365 nm, optional)
Procedure:
-
Drying the TLC Plate: Ensure the developed TLC plate is completely dry by placing it in a fume hood. A gentle stream of warm air can be used to accelerate this process.
-
Spraying the Reagent: In a fume hood, hold the TLC plate and spray it evenly with the this compound reagent. The plate should be thoroughly wetted but not oversaturated to the point where the reagent drips.
-
Heating the Plate: Place the sprayed plate on a pre-heated hot plate or in an oven at 105-110°C.
-
Color Development: Heat the plate for the optimized time (typically 5-10 minutes) until colored spots appear.
-
Observation: Remove the plate from the heat and observe the colored spots. For enhanced detection, the plate can also be viewed under a UV lamp at 365 nm to observe fluorescence.
Data Presentation
The following tables summarize the key quantitative parameters and expected outcomes for the use of this compound spray.
Table 1: Reagent Composition
| Component | Quantity per 100 mL | Purpose |
| Aniline | 0.93 g | Primary amine for reaction with reducing sugars |
| o-Phthalic Acid | 1.66 g | Acid catalyst and for forming the phthalate salt |
| n-Butanol (water-saturated) | 100 mL | Solvent |
Table 2: Recommended Heating Parameters and Expected Color Development
| Parameter | Recommended Value | Expected Outcome |
| Heating Temperature | 105-110°C | Optimal color development for most reducing sugars. |
| Heating Time | 5-10 minutes | Sufficient time for the reaction to occur without significant background darkening. |
| Aldopentoses (e.g., Xylose) | Bright red spots.[2][3] | |
| Aldohexoses (e.g., Glucose) | Green or brown spots.[2][3] | |
| Deoxy-sugars | Green or brown spots.[2][3] | |
| Uronic Acids | Green or brown spots.[2][3] |
Table 3: Optimizing Heating Time - Qualitative Effects
| Heating Time at 105-110°C | Spot Intensity | Background Coloration | Recommendation |
| < 5 minutes | Faint or undeveloped | Light | Under-heating may result in incomplete reaction and weak spots. Increase heating time. |
| 5-10 minutes | Optimal | Minimal | Ideal for clear visualization of spots against a clean background. |
| > 10 minutes | Intense but may start to char | Brownish | Over-heating can lead to charring of the sugars and a darkened background, which reduces contrast. |
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound spray and provides potential causes and solutions.
Table 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Faint or No Spots | 1. Sample concentration is too low. 2. Insufficient heating time or temperature. 3. Reagent has degraded. 4. The compound is not a reducing sugar. | 1. Concentrate the sample or apply the spot multiple times, allowing it to dry between applications.[6] 2. Ensure the heating plate/oven is at the correct temperature (105-110°C) and increase the heating time within the 5-10 minute range. 3. Prepare a fresh solution of the this compound reagent. 4. Confirm the nature of your analyte. This reagent is specific for reducing sugars. |
| High Background Color | 1. Over-spraying the TLC plate. 2. Over-heating the TLC plate. 3. Degraded reagent. 4. Impurities in the TLC plate or solvent. | 1. Apply a fine, even mist of the reagent. Avoid saturating the plate to the point of dripping. 2. Reduce the heating time or temperature slightly. Monitor the plate closely during heating. 3. Use a freshly prepared reagent. 4. Use high-purity solvents and new TLC plates. |
| Blurry or Streaking Spots | 1. Sample is overloaded. 2. The spotting solvent is too polar. 3. The TLC plate was not completely dry before or after spraying. 4. Acidic or basic nature of the sample. | 1. Dilute the sample before spotting it on the TLC plate.[6] 2. Use a less polar solvent to dissolve the sample before spotting. 3. Ensure the plate is thoroughly dried at each stage. 4. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve spot shape for acidic or basic compounds, respectively.[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for TLC analysis of reducing sugars using this compound spray.
Caption: Workflow for TLC analysis of reducing sugars.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues encountered during the visualization step.
Caption: Troubleshooting common TLC visualization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aniline phthalate spray solution | Spray solutions for the DC | Dyeing agent for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - France [carlroth.com]
- 6. researchgate.net [researchgate.net]
improving spot definition with aniline hydrogen phthalate reagent
An effective visualization of carbohydrates and reducing sugars in chromatography is crucial for accurate analysis. The aniline (B41778) hydrogen phthalate (B1215562) reagent is a selective and sensitive tool for this purpose, particularly in paper and thin-layer chromatography (TLC).[1][2] This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers optimize their results and achieve clear, well-defined spots.
Experimental Protocols
Protocol 1: Preparation of Aniline Hydrogen Phthalate Reagent
This protocol describes the standard method for preparing the visualization reagent. It is recommended to prepare the solution fresh for optimal performance.
Methodology:
-
Prepare Solvent: Create a water-saturated n-butanol solution by mixing n-butanol with distilled water in a separatory funnel, shaking vigorously, and allowing the layers to separate. Use the upper butanol layer.
-
Dissolve Solids: In 100 mL of the water-saturated n-butanol, dissolve 1.66 g of phthalic acid.
-
Add Aniline: To this solution, add 0.93 g (or 0.9 mL) of aniline.[1][3]
-
Mix Thoroughly: Stir the solution until all components are completely dissolved.
-
Storage: Store the reagent in a dark bottle. While it can be stable for several weeks, freshly prepared reagent is recommended for the best results.[3]
Protocol 2: Visualization of Carbohydrates on a TLC Plate
This protocol outlines the procedure for developing and visualizing carbohydrate spots on a developed and dried chromatogram.
Methodology:
-
Develop Chromatogram: Spot the carbohydrate standards and samples on a silica (B1680970) gel TLC plate and develop the plate using an appropriate mobile phase (e.g., a mixture of butanol, acetic acid, and water).[4]
-
Dry the Plate: After development, remove the plate from the chamber and mark the solvent front. Dry the plate completely in a fume hood or with a gentle stream of air. It is critical to remove all traces of the mobile phase solvents.
-
Apply Reagent: In a well-ventilated fume hood, spray the dried TLC plate with the freshly prepared this compound reagent. Ensure the spray is a fine, even mist that uniformly covers the plate without oversaturating it.
-
Heat for Visualization: Carefully heat the sprayed plate in an oven at a controlled temperature of 105-110°C.[3]
-
Observe and Document: Monitor the plate for the appearance of colored spots, which typically occurs within 5-10 minutes.[1][3] Aldopentoses usually appear as bright red spots, while aldohexoses, uronic acids, and deoxy-sugars yield greenish-brown spots.[1] Remove the plate once the spots are clearly visible against the background. Overheating can cause the entire plate to darken, obscuring the results.
-
Analysis: Immediately circle the spots with a pencil and calculate the Retention Factor (Rf) values for each spot. Document the results with a photograph, as the spot colors may fade over time.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound reagent.
Q1: Why are there no visible spots on my TLC plate after spraying and heating?
A1: This is a common issue that can stem from several factors:
-
Low Sample Concentration: The amount of carbohydrate in your sample spot may be below the detection limit of the reagent (approximately 1 µg).[1][6] Try concentrating your sample or spotting multiple times in the same location, ensuring the spot is completely dry between applications.[6]
-
Improper Heating: The reaction requires a specific temperature range to proceed. Ensure your oven is calibrated and maintained at 105-110°C for 5-10 minutes.[3] Insufficient heat will result in no reaction, while excessive heat can char the sugars and the plate.
-
Degraded Reagent: The aniline in the reagent can degrade over time. If the reagent is old or has been stored improperly, it may lose its effectiveness. Prepare a fresh batch of the reagent to ensure it is active.[3]
-
Incomplete Drying: Residual acidic solvents (like acetic acid) from the mobile phase can interfere with the visualization reaction. Ensure the TLC plate is thoroughly dried before spraying.
Q2: My spots are elongated and streaking down the plate. How can I fix this?
A2: Streaking typically indicates a problem with sample application or solubility.
-
Sample Overloading: Applying too much sample to the origin can cause the spot to overload the stationary phase, leading to streaks instead of tight circles.[6] Try diluting your sample or applying a smaller volume.
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely soluble before application.
-
Origin Line Below Solvent: If the initial spotting line is below the level of the mobile phase in the developing chamber, the sample will dissolve directly into the solvent pool instead of developing up the plate.[6][7] Always ensure the origin is marked and kept above the solvent level.
Q3: The background of my TLC plate is too dark, making the spots difficult to see. What causes this?
A3: A dark background is usually a result of overheating or excessive reagent application.
-
Overheating: Heating the plate for too long or at a temperature higher than 110°C can cause the background to char and darken significantly.[6] Reduce the heating time or temperature slightly.
-
Excessive Spraying: Oversaturating the plate with the reagent can lead to a high background color upon heating. Apply the reagent as a fine, even mist, just enough to moisten the plate.
-
Solvent Impurities: Impurities in the solvents used for the mobile phase can sometimes react with the reagent, causing a discolored background.[2] Using high-purity or chromatography-grade solvents can mitigate this issue.
Data Presentation
Table 1: Reagent Formulation and Heating Parameters
| Parameter | Specification | Source(s) |
| Aniline | 0.93 g (or 0.9 mL) | [1][3] |
| Phthalic Acid | 1.66 g | [1][3] |
| Solvent | 100 mL of water-saturated n-butanol | [1] |
| Heating Temperature | 105-110°C | [3] |
| Heating Time | 5-10 minutes | [1][3] |
Table 2: Color Guide for Different Sugars
| Sugar Type | Expected Color | Source(s) |
| Aldopentoses (e.g., xylose, arabinose) | Bright Red | [1] |
| Aldohexoses (e.g., glucose, galactose) | Greenish-Brown | [1] |
| Deoxy-sugars & Uronic Acids | Green or Brown | [1] |
Visual Guides
Experimental Workflow
Caption: General Workflow for TLC of Carbohydrates
Troubleshooting Logic
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 3. Preparation of chromatography spray reagents [delloyd.50megs.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
Technical Support Center: Aniline Hydrogen Phthalate Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of aniline (B41778) hydrogen phthalate (B1215562) solution for use in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is aniline hydrogen phthalate solution and what is its primary application?
This compound solution is a colorimetric spray reagent used for the detection of reducing sugars in chromatographic techniques like paper chromatography and thin-layer chromatography (TLC).[1] It reacts with sugars to produce colored spots, allowing for their visualization and identification.
Q2: How do I prepare the this compound spray reagent?
A common and effective preparation involves dissolving aniline and phthalic acid in a suitable organic solvent. A widely cited method is to dissolve 0.93 g of aniline and 1.66 g of phthalic acid in 100 mL of n-butanol that has been saturated with water.
Q3: What are the optimal storage conditions for the this compound solution?
To ensure maximum stability and performance, the solution should be stored in a tightly sealed, preferably amber glass bottle at 2-8°C in a dark location.[2] Exposure to light and air should be minimized to prevent degradation.
Q4: What is the expected shelf life of the this compound solution?
While the solid components are stable, the prepared solution is prone to degradation. It is highly recommended to prepare the solution fresh for optimal results. If stored properly, it may remain usable for a few weeks; however, for sensitive analyses, daily or weekly preparation is ideal.
Q5: What are the visual signs of degradation in the this compound solution?
A freshly prepared solution should be colorless to pale yellow. A change in color to yellow, red, or brown is a clear indication of aniline oxidation and degradation of the reagent.[2][3][4] If the solution is noticeably colored, it should be discarded and a fresh batch prepared.
Q6: What color reactions are expected with different types of sugars?
Upon heating after spraying, different classes of sugars produce distinct colors. Typically, aldopentoses yield a bright red color, while aldohexoses, deoxy sugars, and uronic acids produce green or brown spots.[1]
Stability and Storage
The stability of the this compound solution is primarily limited by the oxidation of aniline.[2][5] Phthalic acid is a stable compound in the recommended solvent. The primary factors influencing the stability of the solution are exposure to oxygen and light.
Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of chemical degradation. |
| Container | Tightly sealed amber glass bottle | Prevents exposure to air (oxygen) and light, which accelerate aniline oxidation. |
| Location | Dark, refrigerated space | Minimizes light-induced degradation. |
| Preparation | Prepare fresh as needed | Ensures optimal performance and avoids issues with degraded reagent. |
Experimental Protocols
Preparation of this compound Spray Reagent
Materials:
-
Aniline (0.93 g)
-
Phthalic acid (1.66 g)
-
n-Butanol
-
Distilled water
-
100 mL volumetric flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare water-saturated n-butanol:
-
In a separatory funnel, mix equal volumes of n-butanol and distilled water.
-
Shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer. The upper layer is water-saturated n-butanol.
-
-
Dissolve the reagents:
-
To the 100 mL volumetric flask, add 0.93 g of aniline and 1.66 g of phthalic acid.
-
Add the water-saturated n-butanol to the flask to bring the total volume to 100 mL.
-
Add a magnetic stir bar and stir the solution until all solids are completely dissolved.
-
-
Storage:
-
Transfer the solution to a tightly sealed amber glass bottle.
-
Store in a refrigerator at 2-8°C.
-
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound solution in TLC for sugar analysis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak color development of sugar spots | 1. Degraded reagent. | 1. Prepare a fresh solution of this compound. Check for any discoloration of the stock solution. |
| 2. Insufficient heating after spraying. | 2. Ensure the TLC plate is heated to the recommended temperature (e.g., 105°C) for the specified time (e.g., 5-10 minutes). | |
| 3. Low concentration of sugars in the sample. | 3. Concentrate the sample or apply a larger volume to the TLC plate. | |
| High background color on the TLC plate | 1. Over-spraying of the reagent. | 1. Apply a fine, even mist of the reagent. Avoid saturating the plate. |
| 2. Impurities in the solvent system or on the TLC plate. | 2. Use high-purity solvents and handle the TLC plate carefully to avoid contamination. | |
| 3. Degraded reagent. | 3. A degraded, colored reagent can contribute to a high background. Prepare a fresh solution. | |
| Streaking of spots | 1. Sample overload. | 1. Dilute the sample before application. |
| 2. Inappropriate solvent system. | 2. Optimize the mobile phase to improve the separation. | |
| 3. Sample applied too low on the plate. | 3. Ensure the sample origin is above the level of the mobile phase in the developing chamber. | |
| Reagent solution is discolored (yellow/brown) | 1. Oxidation of aniline due to exposure to air and/or light. | 1. Discard the solution and prepare a fresh batch. |
| 2. Improper storage. | 2. Store the reagent in a tightly sealed, amber bottle at 2-8°C. |
Visualizations
References
unexpected color development with aniline hydrogen phthalate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected color development with aniline (B41778) hydrogen phthalate (B1215562) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is aniline hydrogen phthalate and what is its primary application? this compound is a chemical spray reagent used in paper and thin-layer chromatography (TLC) to visualize reducing sugars.[1][2][3] It provides a selective method for detecting these compounds, which often appear colorless on the chromatogram.
Q2: How does the this compound reagent work? The reagent reacts with the aldehyde or ketone group of a reducing sugar upon heating. This reaction forms a Schiff base, which is a colored compound, appearing as a distinct spot on the chromatogram.[4]
Q3: What are the expected colors for different sugars? The color produced can help in the preliminary identification of the type of sugar. Aldopentoses typically yield a bright red color, whereas aldohexoses, deoxy-sugars, and uronic acids tend to produce green or brown spots.[1]
Q4: Is the this compound reagent stable? While some visualization reagents can be stored, it is best practice to prepare the this compound solution fresh to ensure optimal performance and avoid issues related to degradation. Some complex spray reagents are recommended to be prepared weekly.[5]
Q5: Will this reagent detect non-reducing sugars like sucrose? No, this reagent is specific for reducing sugars. Non-reducing sugars lack the free aldehyde or ketone group necessary for the initial reaction with aniline and will not produce a colored spot under these conditions.[1][6]
Troubleshooting Guide: Unexpected Color Development
This section addresses specific issues you may encounter during the visualization process.
Problem 1: No colored spots are visible on the chromatogram after spraying and heating.
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation or Degradation | Ensure the reagent was prepared according to the established protocol.[1][5] Use high-purity aniline, phthalic acid, and solvent. For best results, use a freshly prepared solution. |
| Compound is Not a Reducing Sugar | Confirm that your target analyte is a reducing sugar. This reagent will not react with non-reducing sugars or other compound classes.[1] |
| Insufficient Heating | The reaction requires thermal energy. Ensure the chromatogram is heated at the recommended temperature and duration, typically 105°C for 5-10 minutes.[1][5] |
| Sample Concentration is Too Low | The amount of sugar may be below the detection limit of the reagent (approximately 1 µg).[1] Try spotting a more concentrated sample on the plate. |
Problem 2: The background of the TLC plate is dark, obscuring the spots.
| Possible Cause | Recommended Solution |
| Over-spraying of Reagent | Apply the reagent as a fine, even mist. The plate should appear dull and moist, not soaking wet.[5] Oversaturation can lead to a dark background upon heating. |
| Excessive Heating Time or Temperature | Over-heating can cause the reagent to char or react with the stationary phase (e.g., cellulose (B213188) or silica), leading to high background coloration. Adhere strictly to the recommended heating protocol. |
| Contamination in Mobile Phase | Residual solvents from the mobile phase, particularly amines or strong organic acids, can sometimes react with the visualization reagent.[5] Ensure the plate is thoroughly dried in a fume hood before spraying. |
Problem 3: The developed spots have an unexpected color or fade quickly.
| Possible Cause | Recommended Solution |
| Presence of Interfering Substances | While the reagent is selective, high concentrations of other substances in a complex sample might interfere or produce atypical colors.[1] Consider additional sample cleanup steps if working with crude mixtures. |
| Variation in Experimental Conditions | Minor variations in heating time, temperature, or reagent preparation can lead to slight color differences. Some literature has reported "brownish-purple" zones for sugars, indicating some variability is possible.[7][8] |
| Instability of Colored Product | The colored spots produced by some TLC visualization reagents can fade over time upon exposure to light and air. It is highly recommended to circle the spots with a pencil immediately after development and photograph the chromatogram for a permanent record.[9] |
Data Presentation
Table 1: Expected Colors of Reducing Sugars with this compound
This table summarizes the typical colors observed for different classes of reducing sugars after visualization.
| Sugar Class | Expected Color |
| Aldopentoses (e.g., Xylose, Arabinose) | Bright Red[1] |
| Aldohexoses (e.g., Glucose, Galactose) | Green or Brown[1] |
| Deoxy-sugars | Green or Brown[1] |
| Uronic Acids | Green or Brown[1] |
| General Reducing Sugars | Brownish-Purple has also been reported[7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
Materials:
-
Aniline (0.93 g)
-
Phthalic acid (1.66 g)
-
n-Butanol, water-saturated (100 mL)
Procedure:
-
To prepare water-saturated n-butanol, mix n-butanol and distilled water in a separatory funnel, shake well, and allow the layers to separate. Use the top n-butanol layer.
-
In a 100 mL flask, dissolve 1.66 g of phthalic acid in 100 mL of the water-saturated n-butanol.
-
Add 0.93 g of aniline to the solution.
-
Stopper the flask and swirl until all components are completely dissolved.[1][5]
-
Transfer the solution to a glass TLC reagent sprayer. It is recommended to prepare this reagent fresh for best results.
Protocol 2: Visualization of Reducing Sugars on a TLC Plate
Procedure:
-
After developing the chromatogram, remove it from the developing chamber and mark the solvent front with a pencil.
-
Dry the chromatogram thoroughly in a fume hood to remove all traces of the mobile phase solvents. Residual acids or bases can interfere with visualization.[5]
-
In a well-ventilated fume hood, spray the plate evenly with the this compound reagent. The plate should be uniformly moistened but not saturated.[5]
-
Allow the plate to air dry for a few minutes.
-
Heat the plate in an oven or on a hotplate at 105°C for 5-10 minutes.[1][5]
-
Colored spots corresponding to the positions of reducing sugars will appear.
-
Immediately after cooling, circle the spots with a pencil and calculate the R_f values. Photograph the plate for your records as the colors may fade.
Diagrams
Caption: Troubleshooting workflow for unexpected color development.
Caption: Simplified pathway for the visualization reaction.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. This compound as a spraying reagent for chromatography of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Significance and symbolism [wisdomlib.org]
- 4. scribd.com [scribd.com]
- 5. epfl.ch [epfl.ch]
- 6. Preparation of chromatography spray reagents [delloyd.50megs.com]
- 7. ias.ac.in [ias.ac.in]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. faculty.fiu.edu [faculty.fiu.edu]
interference of non-sugar reducing compounds with aniline hydrogen phthalate
Welcome to the technical support center for the aniline (B41778) hydrogen phthalate (B1215562) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the detection of reducing sugars.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the aniline hydrogen phthalate test for reducing sugars?
The this compound test is a colorimetric method used to detect reducing sugars. The reaction mechanism involves two main steps. First, under acidic conditions and heat, pentoses are dehydrated to furfural (B47365), and hexoses are dehydrated to 5-hydroxymethylfurfural. Subsequently, these furfural derivatives condense with aniline to form colored Schiff bases. The color of the resulting complex can help differentiate between different types of reducing sugars.
Q2: What are reducing sugars?
Reducing sugars are carbohydrates that possess a free aldehyde or ketone functional group. This structure allows them to act as reducing agents in certain chemical reactions. All monosaccharides (e.g., glucose, fructose, galactose) and some disaccharides (e.g., lactose, maltose) are reducing sugars.
Q3: What specific colors are expected for different types of sugars with the this compound reagent?
The color produced in the reaction can give a preliminary indication of the type of reducing sugar present. Generally, aldopentoses produce a bright red color, while aldohexoses, deoxy sugars, and uronic acids yield green or brown colors.[1]
Q4: Is the this compound reagent selective for reducing sugars?
The this compound reagent is considered more selective for sugars compared to other reagents like ammoniacal silver nitrate.[1][2] Interference from other reducing substances is largely eliminated, but not entirely absent.[1]
Troubleshooting Guide
An unexpected or ambiguous result in your this compound assay can be frustrating. This guide will walk you through a systematic approach to identify and resolve the issue.
Problem 1: A positive color reaction is observed in a sample where reducing sugars are not expected.
This could indicate the presence of non-sugar reducing compounds that are interfering with the assay, leading to a false-positive result.
Potential Interfering Compounds:
-
Ascorbic Acid (Vitamin C): A common and potent reducing agent found in many biological samples.
-
Thiols (e.g., Cysteine, Glutathione): These compounds contain a sulfhydryl group (-SH) which has reducing properties.
-
Uric Acid: Another reducing substance that can be present in biological fluids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspected false-positive result.
Detailed Steps:
-
Suspect Ascorbic Acid Interference: Ascorbic acid is a common interferent in assays involving redox reactions.[3][4]
-
Enzymatic Elimination of Ascorbic Acid: Treat a fresh aliquot of your sample with ascorbate oxidase. This enzyme specifically catalyzes the oxidation of ascorbic acid to dehydroascorbic acid, which is not a reducing agent in this context.
-
Re-run the this compound Test: Perform the assay on the ascorbate oxidase-treated sample.
-
Interpret the Results:
-
If the color reaction disappears or is significantly reduced , it confirms that ascorbic acid was the cause of the initial positive result (a false positive).
-
If the color reaction persists , the original result was likely a true positive, indicating the presence of a reducing sugar.
-
Problem 2: No color reaction is observed, but the presence of reducing sugars is expected.
This could be due to issues with the experimental protocol or the sample itself.
Troubleshooting Workflow:
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. [PDF] this compound as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]
- 3. Ascorbic acid and glucose can cause significant interference on quantitative measurement of biochemistry analytes in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant-Induced Pseudohyperglycemia Due to Interference of Measurements by Blood Glucose Monitors - PMC [pmc.ncbi.nlm.nih.gov]
effect of solvent choice on aniline hydrogen phthalate reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the aniline (B41778) hydrogen phthalate (B1215562) reaction, focusing on the synthesis of N-phenylphthalimide from aniline and phthalic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the reaction between aniline and phthalic anhydride?
A1: The solvent plays a crucial role in the reaction by dissolving the reactants to facilitate their interaction. The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents can stabilize the transition state of the reaction, and in some cases, can also act as a catalyst. For instance, glacial acetic acid has been shown to be an effective solvent and catalyst for this reaction.
Q2: Which solvent is recommended for the synthesis of N-phenylphthalimide?
A2: Glacial acetic acid is a highly recommended solvent for the synthesis of N-phenylphthalimide from aniline and phthalic anhydride. It not only serves as a solvent but also catalyzes the reaction, leading to higher yields compared to other solvents like ethanol. Some studies have shown that common organic solvents may not provide satisfactory results, while ionic liquids have been used with good outcomes.
Q3: What is the intermediate product in this reaction?
A3: The reaction proceeds through a two-step mechanism. The initial reaction between aniline and phthalic anhydride forms an intermediate, N-phenylphthalamic acid. This intermediate then undergoes cyclization, with the elimination of a water molecule, to form the final product, N-phenylphthalimide.
Q4: How can I purify the final product, N-phenylphthalimide?
A4: Purification can be achieved by washing the crude product with an aqueous solution of sodium bicarbonate or potassium carbonate to remove any unreacted phthalic acid or N-phenylphthalamic acid. Subsequently, washing with a dilute acid solution can remove unreacted aniline. The purified N-phenylphthalimide can then be recrystallized from a suitable solvent, such as acetic acid, to obtain a product with high purity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent: The choice of solvent significantly impacts the reaction. Some common organic solvents may not be effective. 2. Low Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Catalyst Absence: While the reaction can proceed without a catalyst, an acidic catalyst like glacial acetic acid can significantly improve the rate and yield. | 1. Solvent Selection: Use glacial acetic acid as the solvent. Alternatively, consider using a polar aprotic solvent or an ionic liquid. 2. Increase Temperature: Heat the reaction mixture to reflux, typically around 110-145°C, depending on the solvent. 3. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Use a Catalyst: Employing glacial acetic acid as the solvent also provides catalytic activity. The use of sulphamic acid as a catalyst has also been reported to give excellent yields. |
| Product is Impure (Contaminated with Starting Materials) | 1. Incomplete Reaction: The reaction was stopped before all starting materials were consumed. 2. Inefficient Purification: The workup procedure did not effectively remove unreacted aniline and phthalic anhydride/acid. | 1. Monitor Reaction: Use TLC to ensure the disappearance of the limiting starting material before stopping the reaction. 2. Thorough Washing: During workup, wash the crude product with 5% aqueous sodium bicarbonate to remove acidic impurities (phthalic acid and N-phenylphthalamic acid). Follow this with a wash with 5% aqueous HCl to remove basic impurities (aniline).[2] |
| Formation of Side Products | Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of reactants or products. | Optimize Temperature and Time: Determine the minimum temperature and reaction time required for complete conversion to minimize the formation of degradation products. |
| Difficulty in Product Isolation | Product Solubility: The product may be soluble in the workup or recrystallization solvent, leading to losses. | Solvent Selection for Recrystallization: Choose a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Acetic acid is a good option for N-phenylphthalimide.[1] |
Data Presentation
Table 1: Effect of Solvent on the Apparent Second-Order Rate Constant (knapp) for the Reaction of Aniline with Phthalic Anhydride at 35°C
| Solvent Composition (v/v) | Apparent Second-Order Rate Constant (knapp) (M-1 s-1) |
| 100% Glacial Acetic Acid | 7.56 |
| 80% Acetonitrile in Glacial Acetic Acid | 5.84 |
| 40-60% Tetrahydrofuran (THF) in Glacial Acetic Acid | 15.6 - 17.5 |
Data extracted from kinetic studies on the nucleophilic reaction of aniline with phthalic anhydride.
Experimental Protocols
Protocol 1: Synthesis of N-Phenylphthalimide using Glacial Acetic Acid
Objective: To synthesize N-phenylphthalimide from aniline and phthalic anhydride using glacial acetic acid as a solvent and catalyst.
Materials:
-
Phthalic anhydride
-
Aniline
-
Glacial acetic acid
-
5% Aqueous sodium bicarbonate solution
-
5% Aqueous hydrochloric acid solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, combine phthalic anhydride (1.0 equivalent) and aniline (1.0 equivalent).
-
Add glacial acetic acid to the flask to dissolve the reactants.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 110-120°C) with continuous stirring.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-2 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a 5% aqueous sodium bicarbonate solution to remove any unreacted phthalic acid and the intermediate N-phenylphthalamic acid.
-
Subsequently, wash the product with a 5% aqueous hydrochloric acid solution to remove any unreacted aniline.
-
Finally, wash the product with distilled water until the filtrate is neutral.
-
Dry the purified product in an oven or desiccator.
-
For further purification, recrystallize the product from hot acetic acid.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of N-phenylphthalimide.
Caption: Experimental workflow for N-phenylphthalimide synthesis.
References
enhancing fluorescence of sugar spots with aniline hydrogen phthalate
Technical Support Center: Aniline (B41778) Hydrogen Phthalate (B1215562) Visualization
Welcome to the technical support center for the use of Aniline Hydrogen Phthalate as a visualization reagent for reducing sugars in chromatography. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you achieve optimal and consistent results in your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound a colorimetric or fluorescent reagent? A1: this compound is primarily a colorimetric reagent that yields distinctly colored spots for different types of reducing sugars. However, the condensation products formed between aniline and sugar-derived furfurals can also exhibit fluorescence under UV light (typically 365 nm), which can be used to enhance detection sensitivity.[1][2][3] Aniline, in particular, can produce intense fluorescence, enabling the detection of sugars at concentrations several times lower than what is observable by visible color alone.[3]
Q2: What is the chemical principle behind the reaction? A2: The reaction is a two-step process. First, under the acidic conditions provided by phthalic acid and heat, reducing sugars are dehydrated. Pentoses form furfural, and hexoses form 5-hydroxymethylfurfural. In the second step, these aldehyde derivatives condense with aniline to form colored and fluorescent Schiff bases.[4]
Q3: Which types of sugars can be detected with this reagent? A3: This reagent is specific for reducing sugars. It will not detect non-reducing sugars like sucrose (B13894) unless they are first hydrolyzed into their reducing monosaccharide components (glucose and fructose).[3]
Q4: How stable is the prepared spray reagent? A4: The reagent should be stored in a dark, cool place to maintain its stability.[4] For best results, especially for quantitative or sensitive work, it is advisable to prepare the reagent fresh. Some commercial solutions are available, which may offer a longer shelf life.[5]
Q5: What are the expected colors for different sugars? A5: The color of the developed spot is indicative of the type of sugar present. This differentiation is a key advantage of the reagent. See the data table below for specific colors.[3][4][6]
Data Presentation: Reagent and Visualization Parameters
The following tables summarize the key quantitative data for the preparation and use of the this compound reagent.
Table 1: Reagent Composition
| Component | Quantity | Purpose |
|---|---|---|
| Aniline | 0.93 g | Primary reacting amine for color/fluorescence formation.[1][4][6] |
| o-Phthalic Acid | 1.66 g | Acid catalyst for sugar dehydration and salt formation.[1][4][6] |
| Solvent | 100 mL | Typically water-saturated n-butanol.[1][4][6] |
Table 2: Experimental Conditions & Expected Results
| Parameter | Value / Observation | Notes |
|---|---|---|
| Heating Temperature | 105 - 110 °C | Overheating can cause charring and high background.[1][2][6] |
| Heating Time | 10 - 15 minutes | Time is critical for optimal color and fluorescence development.[1][7] |
| Visualization | Visible Light & UV Light (365 nm) | Some spots show fluorescence, enhancing detection.[1][2] |
| Aldopentoses (e.g., Xylose) | Bright Red / Red-Violet | Very sensitive detection.[4][6] |
| Aldohexoses (e.g., Glucose) | Green / Yellow-Brown | [3][4][6] |
| Methylpentoses | Yellow-Green | [4] |
| Uronic Acids | Brown | [4] |
| Ketoses (e.g., Fructose) | Does not stain | The reagent is specific to aldoses.[3] |
| Sensitivity (Colorimetric) | ~1 µg |[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Spray Reagent
Objective: To prepare 100 mL of a stable and effective spray reagent for the detection of reducing sugars on TLC plates.
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol
-
Distilled water
-
100 mL volumetric flask
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Prepare Water-Saturated n-Butanol: Mix approximately 120 mL of n-butanol with 30 mL of distilled water in a separatory funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate completely and drain off the lower aqueous layer. The top layer is water-saturated n-butanol.[4]
-
Dissolve Solids: Accurately weigh 0.93 g of aniline and 1.66 g of o-phthalic acid and transfer them into the 100 mL volumetric flask.[4][6]
-
Add Solvent: Add approximately 80 mL of the water-saturated n-butanol to the flask.
-
Mix: Use a magnetic stirrer to mix the solution until the aniline and o-phthalic acid are completely dissolved.
-
Final Volume: Carefully add water-saturated n-butanol to bring the total volume to the 100 mL mark.
-
Storage: Transfer the reagent to a dark glass bottle and store it in a cool, dark place. For safety, always handle aniline and its solutions within a fume hood.[4][8]
Protocol 2: TLC Plate Development and Visualization
Objective: To separate and visualize reducing sugars from a sample mixture using TLC and the prepared reagent.
Procedure:
-
Sample Application: Spot your standards and unknown samples onto a silica (B1680970) gel TLC plate. Keep the spots small and uniform.
-
Chromatogram Development: Develop the TLC plate in a chamber saturated with an appropriate mobile phase (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v, upper phase).[4]
-
Drying: After development, remove the plate from the chamber and immediately mark the solvent front. Thoroughly dry the plate in a fume hood to remove all traces of the mobile phase. Residual acid from the mobile phase can interfere with visualization.[1]
-
Spraying: In a well-ventilated fume hood, spray the dried plate evenly with the this compound reagent. The plate should be wetted uniformly but not soaked to the point where spots begin to run.[1][9]
-
Heating: Place the sprayed plate in a preheated oven at 105-110 °C for 10-15 minutes.[1][2]
-
Visualization and Analysis:
Troubleshooting Guides
This section addresses common problems encountered during the visualization of sugars with this compound.
Q: Why are there no spots visible, or the spots are very faint? A: This is a common issue that can arise from several factors:
-
Low Sample Concentration: The amount of sugar is below the detection limit. Try concentrating your sample or spotting multiple times at the same origin, allowing the solvent to dry between applications.[10]
-
Reagent Degradation: The spray reagent may be old or improperly stored. Prepare a fresh batch of the reagent.
-
Insufficient Heating: The plate was not heated at the correct temperature or for a sufficient duration. Verify your oven's temperature and ensure the plate is heated for at least 10 minutes.[1]
-
Non-Reducing Sugars: Your sample may contain non-reducing sugars (like sucrose) which do not react.[3]
-
Over-spraying: Applying too much reagent can dilute the sample spots, making them faint.
Q: Why is the background of my TLC plate dark or discolored? A: A high background can obscure the spots and make interpretation difficult.
-
Overheating: Heating the plate for too long or at too high a temperature can cause the entire plate to char or darken. Reduce heating time or temperature slightly.
-
Impure Reagents/Solvents: Impurities in the aniline, phthalic acid, or solvents can lead to background discoloration upon heating. Use high-purity reagents.
-
Incomplete Mobile Phase Removal: Residual solvents, especially acidic components from the mobile phase, can react with the reagent. Ensure the plate is completely dry before spraying.[1]
Q: Why do my sugar spots appear as streaks instead of distinct spots? A: Streaking is a common problem in TLC.[10][11]
-
Sample Overload: Too much sample was applied to the plate. Dilute your sample before spotting.[10][11]
-
Inappropriate Mobile Phase: The polarity of the solvent system may not be suitable for your sample, causing components to move as a streak rather than resolving into spots.[11]
-
Contaminated Sample: The sample may contain impurities that cause streaking.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A step-by-step workflow from reagent preparation to final analysis.
Caption: A decision tree for troubleshooting the common issue of weak or absent spots.
References
- 1. epfl.ch [epfl.ch]
- 2. Preparation of chromatography spray reagents [delloyd.50megs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Aniline phthalate spray solution | Spray solutions for the DC | Dyeing agent for TLC | Thin Layer Chromatography (TLC, HPTLC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. carlroth.com [carlroth.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. microbiozindia.com [microbiozindia.com]
Technical Support Center: Preventing Sugar Spot Migration in Spray Coating
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation and migration of sugar spots during spray coating processes, a common issue in tablet and particle coating.
Frequently Asked questions (FAQs)
Q1: What are "sugar spots" in the context of spray coating?
A1: "Sugar spots" are a type of coating defect that appears as uneven, patchy, or spotted discoloration on the surface of a coated product, such as a pharmaceutical tablet. This issue is often referred to as mottling, marbling, or blooming.[1][2] It arises from the improper migration and crystallization of sucrose (B13894) or other sugars in the coating formulation during the drying process.[3]
Q2: What is the primary cause of sugar spot migration?
A2: The primary cause is uncontrolled moisture movement and uneven drying.[1][3] If the coating solution is applied too quickly, the inlet air temperature is too low, or the tablet cores have high moisture content, the solvent (typically water) can migrate to the surface, carrying dissolved sugars and colorants with it.[4] As it dries, this localized concentration of solids leads to the formation of spots.[3]
Q3: Can the tablet core itself contribute to sugar spot formation?
A3: Yes. A porous or friable (prone to abrasion) tablet core can absorb moisture from the coating solution, which can then migrate back to the surface during drying, causing defects.[1] Furthermore, if the core is too soft, it can erode during the coating process, leading to an uneven surface that promotes mottling.[1] It is crucial to start with a robust tablet core with low friability and to apply a sealing coat to prevent moisture penetration.[5][6]
Q4: How does the coating formulation affect sugar spot migration?
A4: The formulation plays a critical role. An imbalance in components like polymers, fillers, and plasticizers can lead to defects.[3] For instance, a low concentration of polymer can make the coating brittle, while an excess of insoluble fillers can contribute to a rough surface.[1] The viscosity of the coating solution is also important; a solution that is too thick may not distribute evenly, while one that is too thin may dry too quickly and improperly.[3]
Troubleshooting Guide
This guide addresses specific issues that can lead to the migration of sugar spots during your coating experiments.
Issue 1: Mottled or uneven color appears on the tablet surface after drying.
| Possible Cause | Recommended Solution |
| Rapid or Uneven Drying: The coating is drying too quickly or unevenly, causing colorants to migrate and concentrate in specific areas.[1][7] | 1. Decrease Inlet Air Temperature: Lower the temperature to slow the drying rate. An ideal range is often 30-40°C, depending on the formulation.[4]2. Optimize Airflow: Ensure consistent and adequate airflow across the tablet bed to promote uniform drying.[8]3. Reduce Spray Rate: A lower spray rate prevents overwetting the tablet bed, allowing each layer to dry more evenly before the next is applied.[3] |
| High Moisture in Tablet Cores: Moisture from within the tablet is migrating to the surface, carrying dissolved components with it. | 1. Apply a Seal Coat: Before applying the sugar coat, use a sealing agent (e.g., shellac, zein) to create a moisture barrier on the tablet core.[5][6]2. Ensure Cores are Dry: Verify that the tablet cores are adequately dried and have low moisture content before starting the coating process. |
| Improper Coating Solution Mixing: The colorant or other components are not uniformly distributed in the coating solution. | 1. Thoroughly Mix Solution: Ensure the coating solution is continuously and thoroughly mixed before and during application to maintain homogeneity.[1]2. Check for Sedimentation: If using pigments, ensure they remain suspended throughout the process.[2] |
Issue 2: White, dull spots or a hazy film ("blooming" or "blushing") forms on the coating.
| Possible Cause | Recommended Solution |
| High Humidity: Excess moisture in the processing environment is being absorbed by the coating.[1] | 1. Control Environmental Humidity: Maintain a controlled humidity level in the coating area, ideally between 30-50% RH.[4]2. Use Dehumidifiers: Employ dehumidification systems to stabilize the environment. |
| Precipitation of Formulation Components: High processing temperatures can cause polymers or other ingredients to precipitate, creating a hazy appearance.[9] | 1. Lower Drying Temperature: Reduce the inlet air temperature to prevent thermal degradation or precipitation of coating components.[9]2. Review Formulation Compatibility: Ensure all formulation ingredients are compatible and stable at the selected processing temperatures. |
| Excessive Plasticizer: A high concentration or low molecular weight plasticizer can migrate to the surface over time, causing a "blooming" effect.[9] | 1. Optimize Plasticizer Concentration: Reduce the amount of plasticizer in the formulation.2. Use Higher Molecular Weight Plasticizer: Select a plasticizer with a higher molecular weight to reduce its mobility within the film.[9] |
Quantitative Process Parameters for Optimization
Optimizing process parameters is critical for a stable and uniform coating. The following table provides typical ranges that can be used as a starting point for your experiments.
| Parameter | Typical Range | Impact on Sugar Spot Formation |
| Inlet Air Temperature | 30 - 55°C | Too High: Can cause rapid drying, cracking, and surface roughness.[4][10]Too Low: Can lead to overwetting, tablet sticking, and slow processing.[4] |
| Spray Rate | 0.5 - 1.5 L/min | Too High: Leads to overwetting, twinning (tablets sticking together), and mottling.[8][10]Too Low: Can cause spray drying before the solution reaches the tablets, resulting in a rough surface and poor adhesion.[3] |
| Pan Speed (Rotation) | 3 - 12 RPM | Too High: May cause tablet edge erosion or chipping.[1]Too Low: Results in poor tablet mixing, leading to uneven coating and color variation.[3] |
| Atomizing Air Pressure | 20 - 40 PSI | Too High: Can cause spray drying and a rough "orange peel" texture.[9][10]Too Low: Results in large droplets, overwetting, and an uneven surface. |
| Environmental Humidity | 30 - 50% RH | Too High: Slows drying and can cause tablets to become sticky.[4]Too Low: Can lead to rapid drying, cracking, or brittle films.[4] |
Note: The optimal parameters are highly dependent on the specific equipment, formulation, and tablet characteristics. These values should be used as a guide for process optimization.
Experimental Protocols
Protocol 1: Standard Sugar Coating Process
This protocol outlines the fundamental steps for applying a sugar coat, which can be optimized to prevent defects.
-
Tablet Core Preparation: Ensure tablet cores are robust, with low friability (<0.5%).
-
Sealing: Apply a seal coat (e.g., an alcoholic solution of shellac or a synthetic polymer) to the tumbling tablet bed. Dry thoroughly to form a moisture barrier.[5]
-
Subcoating: Build up the tablet shape and round the edges by alternately applying a binder solution (e.g., gelatin, acacia) and a dusting powder (e.g., talc, calcium carbonate).[5] Dry the tablets after each application. This step is critical for creating a smooth base.
-
Smoothing (Grossing): Apply a more dilute sucrose solution to fill in any surface imperfections left from the subcoating stage.[5] This step ensures a uniform surface for color application.
-
Coloring: Apply a syrup solution containing the desired colorant (water-soluble dyes or insoluble pigments). This step is often repeated multiple times to achieve a deep and uniform color.[5] Ensure controlled drying between each application to prevent color migration.[3]
-
Polishing: Once the final color is achieved and the tablets are dry, apply a polishing agent (e.g., carnauba wax, beeswax) in a polishing pan to achieve a glossy finish.[6]
Visual Guides
Workflow for Preventing Sugar Spot Defects
The following diagram illustrates the key stages and decision points in the spray coating process to minimize the risk of sugar spot migration.
References
- 1. Film Coated Tablets | Troubleshooting Guide [pacuthbert.co.za]
- 2. TOP 10 - Troubleshooting Guide Film Coating - Biogrund [biogrund.com]
- 3. Tablet Coating Problems and their Solutions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. Sugar Coating of Tablets [pharmacytutorials.com]
- 6. ptk-gb.com [ptk-gb.com]
- 7. chinacanaan.com [chinacanaan.com]
- 8. Troubleshooting Over-Coating in Film-Coated Tablets – Pharma.Tips [pharma.tips]
- 9. pharmastate.academy [pharmastate.academy]
- 10. rjpbcs.com [rjpbcs.com]
Validation & Comparative
A Comparative Guide to Visualization Reagents for Sugar Detection in Thin-Layer Chromatography
Aniline (B41778) hydrogen phthalate (B1215562) has traditionally been a reagent of choice for the detection of reducing sugars on thin-layer chromatography (TLC) plates, noted for its ability to produce distinct colors for different sugar types.[1] However, concerns regarding the toxicity and stability of aniline-based reagents have prompted researchers to seek safer and more robust alternatives. This guide provides an objective comparison of several effective alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable reagent for their specific analytical needs.
The selection of a visualization reagent is critical and often depends on the class of sugars being analyzed, the required sensitivity, and the desired color differentiation. Reagents are typically applied by spraying or dipping the developed and dried TLC plate, followed by heating to facilitate the color-forming reaction.[2] This guide focuses on common sulfuric acid-based reagents which are highly effective for charring and visualizing non-reducing sugars and sugar derivatives in addition to reducing sugars.
Comparative Performance of Sugar Visualization Reagents
The following table summarizes the performance characteristics of prominent alternatives to aniline hydrogen phthalate. Key metrics include the reagent's preparation, detection procedure, observed color reactions, and reported sensitivity.
| Reagent | Preparation | Detection Procedure | Color Reaction & Specificity | Sensitivity |
| p-Anisaldehyde-Sulfuric Acid | Mix 0.5 mL p-anisaldehyde with 50 mL glacial acetic acid and 1 mL concentrated H₂SO₄.[3] A common alternative is 1 mL p-anisaldehyde and 1 mL H₂SO₄ in 18 mL ethanol (B145695).[3] | Spray the plate and heat at 105-110°C for 3-10 minutes until spots are visualized.[3] | Sugars typically produce blue, green, or violet spots.[3] Also detects terpenes, steroids, and phenols, which may appear as violet, blue, red, grey, or green spots.[3][4] | High sensitivity, with detection limits generally in the range of 50–100 ng.[5] |
| Thymol-Sulfuric Acid | Dissolve 0.5 g thymol (B1683141) in 95 mL ethanol and cautiously add 5 mL concentrated H₂SO₄.[3] | Spray the plate and heat at 120°C for 15-20 minutes.[3] | General reagent for sugars, which appear as pink or pink-violet spots.[3][6] | Good general sensitivity for carbohydrates.[6] |
| Orcinol-Sulfuric Acid | Dissolve 20 mg of orcinol (B57675) in 10 mL of 70% H₂SO₄ (prepared by carefully diluting 70 mL conc. H₂SO₄ to 100 mL with water).[6] | Spray the plate and heat at 100°C for 10-15 minutes.[6] | Glycolipids and other sugars produce pink-violet spots on a white background.[6] | Detection limit is approximately 0.5 nmol of total sugar per spot.[6] |
| Ceric Ammonium (B1175870) Molybdate (B1676688) (CAM) | Dissolve 12 g ammonium molybdate and 0.5 g ceric ammonium molybdate in 235 mL of water, then add 15 mL concentrated H₂SO₄.[7][8] | Dip or spray the plate and heat with a heat gun or on a hot plate until dark blue spots appear on a light blue background.[9] | Universal reagent for a wide range of organic compounds. Good for peptides and sugars, which typically appear as dark blue spots.[8][9] | Very sensitive, often more so than phosphomolybdic acid (PMA).[9] |
| Vanillin-Sulfuric Acid | Dissolve 15 g of vanillin (B372448) in 250 mL of ethanol and add 2.5 mL of concentrated H₂SO₄.[7][10] | Spray the plate and heat at 120°C until maximum color formation.[3] | General reagent for steroids, phenols, and higher alcohols, but also effective for sugars. Produces a range of colors.[10][11] | Good general sensitivity. |
| Ammonium Monovanadate | Dissolve 1.2 g ammonium monovanadate in 95 mL water and 5 mL concentrated H₂SO₄.[3] | Dip the plate in the solution and heat for 5 minutes at 120°C.[12] | Detects carbohydrates, reducing carboxylic acids, steroids, and phenols.[3] | Effective for routine screening of clinically relevant sugars.[12] |
Experimental Protocols
Accurate and reproducible results depend on the precise preparation of reagents and consistent application procedures. Always prepare and use these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), as they contain corrosive acids and other hazardous chemicals.
p-Anisaldehyde-Sulfuric Acid Reagent
This is a versatile reagent that provides a spectrum of colors for various classes of compounds, making it excellent for general screening.
-
Reagent Preparation:
-
In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid.
-
Allow the mixture to cool to room temperature.
-
Add 3.7 mL of p-anisaldehyde and stir vigorously until the solution is homogeneous.
-
Store the reagent refrigerated and protected from light.[7]
-
-
Visualization Protocol:
-
Dry the developed TLC plate completely to remove all mobile phase solvents.
-
Spray the plate evenly with the p-anisaldehyde reagent until the silica (B1680970) layer is uniformly wetted but not soaked.[2]
-
Heat the plate on a hot plate or in an oven at approximately 105-110°C.
-
Monitor the color development, which typically occurs within 3-10 minutes.[3] Remove from heat when the spots have reached maximum intensity.
-
Thymol-Sulfuric Acid Reagent
This reagent is particularly noted for producing distinct pink spots for sugars.
-
Reagent Preparation:
-
Dissolve 1.0 g of thymol in 190 mL of ethanol.
-
In a separate container, preferably in an ice bath, slowly and carefully add 10 mL of concentrated sulfuric acid to the thymol-ethanol solution.[6]
-
-
Visualization Protocol:
Orcinol-Sulfuric Acid Reagent
Orcinol is a classic reagent for the detection of glycolipids and other carbohydrates.
-
Reagent Preparation:
-
Prepare a 70% sulfuric acid solution by carefully adding 70 mL of concentrated sulfuric acid to 30 mL of water while cooling in an ice bath.
-
Dissolve 20 mg of orcinol in 10 mL of the prepared 70% sulfuric acid solution.
-
The reagent can be stored at 4°C for several days.[6]
-
-
Visualization Protocol:
Ceric Ammonium Molybdate (CAM) Stain
CAM is a highly sensitive, universal charring agent that visualizes a wide variety of organic compounds.
-
Reagent Preparation:
-
In a suitable container, dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate in 235 mL of distilled water.
-
Slowly and with caution, add 15 mL of concentrated sulfuric acid to the solution.
-
The stain may be photosensitive, so it is best stored in a container wrapped with aluminum foil.[7][8]
-
-
Visualization Protocol:
-
Completely dry the developed TLC plate.
-
Briefly dip the plate into the CAM stain or spray it evenly.
-
Wipe excess stain from the back of the plate.
-
Gently warm the plate with a heat gun or on a hot plate until distinct, dark blue spots appear against a lighter blue-green background.[9]
-
Visual Workflow for TLC Sugar Analysis
The following diagram illustrates the standard workflow for analyzing sugars using thin-layer chromatography, from initial sample preparation to the final visualization of separated spots.
Caption: General experimental workflow for TLC analysis of sugars.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. sarponggroup.com [sarponggroup.com]
- 3. epfl.ch [epfl.ch]
- 4. High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. TLC of glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. silicycle.com [silicycle.com]
- 9. TLC stains [reachdevices.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Aniline Hydrogen Phthalate and Orcinol-Sulfuric Acid for Carbohydrate Detection
For researchers, scientists, and drug development professionals, the sensitive and reliable detection of carbohydrates is a critical aspect of various analytical procedures. This guide provides a detailed comparison of two commonly used spray reagents, aniline (B41778) hydrogen phthalate (B1215562) and orcinol-sulfuric acid, for the visualization of sugars in chromatographic applications. We present a side-by-side analysis of their sensitivity, specificity, and procedural protocols, supported by experimental data to aid in the selection of the most appropriate reagent for your research needs.
Performance Comparison at a Glance
The choice between aniline hydrogen phthalate and orcinol-sulfuric acid often depends on the specific requirements of the experiment, including the type of carbohydrate being analyzed and the desired level of sensitivity. Below is a summary of their key performance characteristics.
| Feature | This compound | Orcinol-Sulfuric Acid |
| Principle of Detection | Condensation reaction between the aniline and the furfural (B47365) derivatives of sugars. | Dehydration of sugars to furfural or hydroxyfurfural, followed by condensation with orcinol (B57675). |
| Primary Application | Paper Chromatography, Thin-Layer Chromatography (TLC) | Thin-Layer Chromatography (TLC), Spectrophotometric quantification |
| Specificity | Particularly sensitive to reducing aldose sugars.[1][2] | General reagent for carbohydrates, including neutral sugars, glycosides, and glycolipids.[3][4] |
| Color Development | Aldopentoses: Bright RedAldohexoses: Green or Brown[2] | Generally Purple/Violet spots upon heating.[5] |
| Detection Limit | Approximately 1 µg for pentoses and aldohexoses.[2] | Approximately 0.1 - 3 µg for glycolipids; can be as low as ~0.09 µg (0.5 nmol) for total sugars.[6][7] |
Delving into the Chemistry: Reaction Mechanisms
The visualization of colorless sugar molecules on a chromatographic plate by both reagents is achieved through chemical reactions that produce colored compounds.
This compound Reaction: This reagent reacts with reducing sugars. In an acidic environment and with heat, pentoses are dehydrated to furfural, and hexoses to 5-hydroxymethylfurfural. These aldehyde derivatives then condense with aniline to form colored Schiff bases. The phthalic acid acts as the acidic catalyst.
Orcinol-Sulfuric Acid Reaction: Concentrated sulfuric acid acts as a dehydrating agent, converting sugars into furfural or its derivatives. Orcinol then undergoes an electrophilic substitution reaction with the furfural derivative, leading to the formation of a colored condensation product. This reaction is characteristic for carbohydrates in general.
Experimental Protocols
Accurate and reproducible results are contingent on the correct preparation and application of these reagents. The following are detailed protocols for their use in thin-layer chromatography.
This compound Spray Reagent
Reagent Preparation:
-
Dissolve 1.66 g of phthalic acid in 100 ml of n-butanol that has been saturated with water.
-
To this solution, add 0.93 g of aniline.[4]
-
Stir the mixture until all components are fully dissolved. The reagent should be prepared fresh for optimal performance.
Visualization Procedure:
-
Develop and thoroughly dry the chromatogram.
-
Spray the plate evenly with the this compound reagent in a well-ventilated fume hood.
-
Heat the plate in an oven at 105-110°C for approximately 10 minutes.[4]
-
Observe the appearance of colored spots. Some spots may also exhibit fluorescence under UV light (365 nm).[4]
Orcinol-Sulfuric Acid Spray Reagent
Reagent Preparation:
-
Dissolve 200 mg of orcinol in 100 ml of 20% (v/v) sulfuric acid.
-
Alternatively, a commonly used formulation involves dissolving 180 mg of orcinol in 5 ml of water, followed by the addition of 75 ml of ethanol. This solution is then cooled on ice, and 10 ml of concentrated sulfuric acid is added slowly with constant stirring.[5]
-
Store the reagent in a dark, refrigerated container.
Visualization Procedure:
-
After developing and drying the TLC plate, spray it with the orcinol-sulfuric acid reagent until it is evenly wetted.
-
Heat the plate at 100-110°C for 5-15 minutes.[7]
-
Carbohydrates will appear as distinct purple or violet spots against a white background.
Comparative Experimental Workflow
To objectively compare the sensitivity of these two reagents, a standardized experimental workflow is essential. The following diagram illustrates a logical approach for such a comparative analysis.
Conclusion
Both this compound and orcinol-sulfuric acid are effective reagents for the detection of carbohydrates in chromatographic applications. This compound offers good sensitivity, particularly for aldoses, and provides differential coloration that can aid in the preliminary identification of sugar types. Orcinol-sulfuric acid, on the other hand, appears to offer a slightly higher sensitivity for a broader range of carbohydrates and is also well-suited for subsequent quantitative analysis.
The selection between these two reagents should be guided by the specific carbohydrates of interest, the required detection limits, and the analytical techniques to be employed. For general screening of a wide variety of carbohydrates with high sensitivity, orcinol-sulfuric acid may be the preferred choice. For applications focusing on the detection and differentiation of aldopentoses and aldohexoses, this compound remains a valuable and reliable option.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. epfl.ch [epfl.ch]
- 4. Preparation of TLC spray reagents. [delloyd.50megs.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TLC of glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
A Comparative Guide to the Validation of Sugar Identification by Aniline Hydrogen Phthalate and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aniline (B41778) hydrogen phthalate (B1215562) method for sugar identification with other widely used analytical techniques. The performance of thin-layer chromatography (TLC) with various spray reagents is compared with advanced methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most appropriate method for their specific needs in drug development and other scientific endeavors.
Thin-Layer Chromatography (TLC) for Sugar Identification
TLC is a rapid, simple, and cost-effective chromatographic technique for the separation and qualitative identification of sugars. The choice of spray reagent is crucial for the visualization and differentiation of various sugars.
Aniline Hydrogen Phthalate: The Classical Approach
This compound is a widely used and effective spray reagent for the detection of reducing sugars on TLC plates. The reagent reacts with the aldehyde or ketone group of reducing sugars upon heating to produce characteristic colored spots, allowing for their identification based on their retardation factor (Rf) values and color.
-
Preparation of this compound Reagent: Dissolve 0.93 g of aniline and 1.66 g of phthalic acid in 100 mL of n-butanol saturated with water.[1][2]
-
Chromatographic Separation:
-
Stationary Phase: Silica (B1680970) gel 60 TLC plates.
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water in a ratio of 4:1:5 (v/v/v) is a common solvent system.
-
Sample Application: Spot the sugar standards and unknown samples (typically 1-5 µL of a 1% solution) onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend to a desired height.
-
-
Visualization:
-
After development, remove the plate and dry it completely in a fume hood.
-
Spray the plate evenly with the this compound reagent.
-
Heat the plate at 105-110°C for 10-15 minutes.[2]
-
Observe the colored spots and calculate the Rf values (Rf = distance traveled by the spot / distance traveled by the solvent front).
-
| Sugar | Rf Value (Typical) | Color with this compound |
| Arabinose | 0.35 | Red-brown |
| Fructose | 0.28 | Yellow-brown |
| Galactose | 0.22 | Brown |
| Glucose | 0.25 | Brown |
| Lactose | 0.12 | Brown |
| Maltose | 0.15 | Brown |
| Mannose | 0.30 | Yellow-brown |
| Ribose | 0.40 | Red-brown |
| Xylose | 0.38 | Red-brown |
Note: Rf values can vary depending on the exact experimental conditions (e.g., stationary phase, mobile phase composition, temperature, and humidity).
Alternative Spray Reagents for Enhanced Specificity
Several other spray reagents can be employed for the TLC analysis of sugars, each offering different colorimetric responses and specificities.
This reagent is particularly useful for differentiating between various types of sugars based on the distinct colors produced.
-
Reagent Preparation: Prepare a solution by mixing 4 mL of aniline, 4 g of diphenylamine, 200 mL of acetone, and 30 mL of 85% phosphoric acid.
-
Procedure: Follow the same chromatographic development procedure as for this compound. After drying the plate, spray with the reagent and heat at 85°C for 15 minutes.
This reagent is highly sensitive for the detection of ketoses, producing a distinct color reaction.
-
Reagent Preparation: Prepare a solution of 0.2 g of naphthoresorcinol in 100 mL of ethanol, and a separate 2% (v/v) solution of sulfuric acid in ethanol.
-
Procedure: After chromatographic development, spray the dried plate with the naphthoresorcinol solution, followed by the sulfuric acid solution. Heat at 100-105°C for 5-10 minutes.
| Sugar | This compound (Color) | Aniline-Diphenylamine (Color) | Naphthoresorcinol-Sulfuric Acid (Color) |
| Arabinose | Red-brown | Grey-brown | - |
| Fructose | Yellow-brown | Olive green | Red-violet |
| Galactose | Brown | Grey-green | - |
| Glucose | Brown | Blue-green | - |
| Lactose | Brown | Blue-violet | - |
| Maltose | Brown | Blue-violet | - |
| Mannose | Yellow-brown | Green-brown | - |
| Ribose | Red-brown | Grey-brown | - |
| Xylose | Red-brown | Grey-brown | - |
Note: "-" indicates a weak or no characteristic color reaction.
Advanced Analytical Techniques for Sugar Identification and Quantification
For more precise and quantitative analysis, advanced chromatographic techniques such as HPLC and GC-MS are the methods of choice.
High-Performance Liquid Chromatography (HPLC)
HPLC offers excellent resolution and quantification capabilities for the analysis of complex sugar mixtures. An amino-bonded stationary phase coupled with a refractive index (RI) detector is a common setup for carbohydrate analysis.[3]
-
Instrumentation: An HPLC system equipped with a refractive index detector.
-
Column: An amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-35°C.
-
Sample Preparation: Dissolve sugar samples in the mobile phase and filter through a 0.45 µm membrane filter.
-
Injection Volume: 10-20 µL.
-
Data Analysis: Identify sugars based on their retention times compared to standards and quantify using peak areas.
| Sugar | Retention Time (min) | Limit of Detection (LOD) (mg/mL) | Limit of Quantification (LOQ) (mg/mL) |
| Fructose | 8.5 | 0.02 | 0.06 |
| Glucose | 9.2 | 0.02 | 0.07 |
| Sucrose | 12.5 | 0.03 | 0.09 |
| Lactose | 14.8 | 0.04 | 0.12 |
| Maltose | 13.5 | 0.03 | 0.10 |
Note: Retention times and detection limits can vary based on the specific HPLC system, column, and operating conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for sugar analysis. Due to the low volatility of sugars, a derivatization step is required to convert them into volatile compounds before injection into the GC.
-
Derivatization (Trimethylsilylation):
-
Dry the sugar sample completely.
-
Add a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS) (e.g., in a 9:3:1 v/v/v ratio).
-
Heat the mixture at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sugars.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at an initial temperature (e.g., 150°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300°C).
-
Injection: Inject the derivatized sample into the GC inlet.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-600).
-
Data Analysis: Identify sugars based on their retention times and characteristic mass fragmentation patterns.
| Sugar (as TMS derivative) | Retention Time (min) | Limit of Detection (LOD) (ng) | Limit of Quantification (LOQ) (ng) |
| Fructose | 12.8 | 0.1 | 0.3 |
| Galactose | 13.2 | 0.1 | 0.3 |
| Glucose | 13.5 | 0.1 | 0.3 |
| Mannose | 13.1 | 0.1 | 0.3 |
Note: Retention times and detection limits are highly dependent on the derivatization procedure, GC column, and temperature program. The limit of detection for GC/MS can be as low as 0.3 μM, with a limit of quantification of 15 μM in a serum matrix.[4]
Method Comparison Summary
| Feature | TLC with this compound | TLC with Alternative Reagents | HPLC-RI | GC-MS |
| Principle | Adsorption Chromatography & Colorimetry | Adsorption Chromatography & Colorimetry | Partition Chromatography & Refractive Index | Gas Chromatography & Mass Spectrometry |
| Quantification | Semi-quantitative | Semi-quantitative | Quantitative | Quantitative |
| Sensitivity | µg range | µg range | mg/mL range[3] | ng to pg range[4] |
| Specificity | Moderate | Moderate to High | High | Very High |
| Throughput | High | High | Moderate | Low to Moderate |
| Cost | Low | Low | High | Very High |
| Complexity | Low | Low | Moderate | High |
Visualizing the Workflow and Relationships
To further clarify the experimental processes and the relationships between these methods, the following diagrams are provided.
Caption: Workflow for sugar identification using TLC with a spray reagent.
Caption: Logical relationship between different sugar analysis methods.
Conclusion
The validation of sugar identification is critical in various scientific disciplines. The choice of analytical method depends on the specific requirements of the study.
-
This compound remains a valuable tool for the rapid and cost-effective qualitative screening of reducing sugars via TLC .
-
Alternative TLC spray reagents can provide enhanced specificity for certain sugar classes.
-
For accurate and reliable quantification, HPLC-RI is a robust and widely accepted method.
-
When high sensitivity, specificity, and structural confirmation are paramount, GC-MS is the gold standard, despite its complexity and cost.
This guide provides the necessary information for researchers to make an informed decision on the most suitable method for their sugar analysis needs, ensuring the validity and reliability of their results.
References
A Comparative Guide to Aniline Hydrogen Phthalate and p-Anisidine Phosphate Reagents for the Detection of Reducing Sugars
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbohydrate analysis, particularly in chromatographic applications like Thin-Layer Chromatography (TLC), the choice of a suitable visualization reagent is paramount for accurate and sensitive detection of reducing sugars. Among the various options available, aniline (B41778) hydrogen phthalate (B1215562) and p-anisidine-based reagents are frequently employed. This guide provides an objective comparison of the performance of aniline hydrogen phthalate and p-anisidine (B42471) phosphate (B84403), supported by available experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Principle of Detection
Both this compound and p-anisidine phosphate operate on a similar chemical principle. The detection process involves the acid-catalyzed dehydration of reducing sugars (both aldoses and ketoses) into furfural (B47365) or 5-hydroxymethylfurfural (B1680220) upon heating. These aldehyde derivatives then react with the aromatic amine (aniline or p-anisidine) in the reagent to form colored Schiff bases, which are visible as distinct spots on the chromatogram. The specific color produced can offer a preliminary identification of the type of sugar present.
Performance Comparison: this compound vs. p-Anisidine Phosphate
While direct comparative studies under identical conditions are limited in the available literature, a summary of their individual performance characteristics can be compiled to draw a comparative analysis. It is important to note that much of the detailed quantitative data for p-anisidine is for its phthalate or hydrochloride salts, which are expected to have similar performance to the phosphate salt due to the shared reactive amine group.
Table 1: Quantitative Comparison of this compound and p-Anisidine-Based Reagents
| Parameter | This compound | p-Anisidine Phosphate (Data primarily from p-Anisidine Phthalate) |
| Sensitivity | ~ 1 µg for aldopentoses and aldohexoses[1] | - 0.5 µg for pentoses[2] - 0.1-0.2 µg for uronic acids[2] |
| Specificity | Reacts with a wide range of reducing sugars.[3] | Also reacts with a broad spectrum of reducing sugars.[3] |
| Color Reaction | - Aldopentoses: Bright red[1] - Aldohexoses, deoxy-sugars, and uronic acids: Green or brown[1] | - Hexoses: Green[2] - Pentoses: Red-violet[2] - Methylpentoses: Yellow-green[2] - Uronic acids: Brown[2] |
| Reagent Stability | Information not readily available. | Information not readily available. |
| Optimal Heating | 105°C for 5 minutes[1] | 100-110°C for 2-10 minutes[2] |
From the available data, p-anisidine-based reagents appear to offer higher sensitivity for the detection of certain classes of sugars, particularly pentoses and uronic acids, when compared to this compound.[1][2] The color differentiation provided by both reagents is a valuable tool for the preliminary identification of sugar types.
Experimental Protocols
Detailed methodologies for the preparation and application of these reagents are crucial for reproducible results.
Preparation of this compound Reagent
Materials:
-
Aniline (0.93 g)
-
o-Phthalic acid (1.66 g)
-
n-Butanol, water-saturated (100 mL)
Procedure:
-
Prepare water-saturated n-butanol by shaking equal volumes of n-butanol and distilled water in a separatory funnel. Allow the layers to separate and use the upper n-butanol layer.
-
Dissolve 0.93 g of aniline and 1.66 g of o-phthalic acid in 100 mL of water-saturated n-butanol.[1]
Preparation of p-Anisidine Phosphate Reagent
Materials:
-
p-Anisidine (1.23 g)
-
Phthalic acid (1.66 g)
-
95% Ethanol (100 mL)
Procedure:
-
Dissolve 1.23 g of p-anisidine and 1.66 g of phthalic acid in 100 mL of 95% ethanol.[2]
Note: For a phosphate-based reagent, phosphoric acid would be substituted for phthalic acid, and the solvent system might require optimization.
Application of Spray Reagents in Thin-Layer Chromatography (TLC)
-
After developing and thoroughly drying the TLC plate, spray it evenly with the prepared reagent in a well-ventilated fume hood.
-
Heat the plate in an oven at the recommended temperature (105°C for this compound, 100-110°C for p-anisidine reagents) for the specified time (5-10 minutes).[1][2]
-
Visualize the colored spots against the background. The intensity of the color is proportional to the amount of sugar present.
Visualizing the Chemistry: Reaction Pathways and Experimental Workflow
To better understand the underlying chemical processes and the experimental steps involved, the following diagrams are provided.
Caption: General reaction pathway for the detection of reducing sugars.
Caption: Experimental workflow for sugar detection using spray reagents.
Conclusion
References
A Comparative Guide: Confirming TLC Results of Carbohydrates with GC-MS—Methodological Considerations
For researchers, scientists, and drug development professionals, the accurate identification and quantification of carbohydrates are critical. While Thin-Layer Chromatography (TLC) offers a rapid and accessible method for the initial separation of these compounds, subsequent confirmation by a more definitive technique like Gas Chromatography-Mass Spectrometry (GC-MS) is often necessary. This guide provides a comprehensive comparison of methodologies for this analytical workflow, with a special focus on the implications of using aniline (B41778) hydrogen phthalate (B1215562) as a visualization agent in TLC.
The Challenge of Interfacing TLC with GC-MS for Carbohydrate Analysis
The direct analysis of carbohydrates by GC-MS is impeded by their low volatility and high polarity. Therefore, a crucial step in the workflow is the derivatization of the sugar molecules to increase their volatility. This requirement has significant implications for the preceding TLC visualization step. The ideal TLC visualization method for subsequent GC-MS analysis should be non-destructive, ensuring the analyte's integrity for both elution and derivatization.
Aniline Hydrogen Phthalate Staining: A Destructive Method Unsuitable for GC-MS Confirmation
This compound is a widely used visualization reagent for reducing sugars on a TLC plate. The process involves spraying the plate with the reagent and then heating it to produce colored spots. While effective for visualization, this method is fundamentally destructive . The heating process initiates a chemical reaction between the reagent and the carbohydrate, altering the analyte's chemical structure.
Key Drawbacks of Using this compound Before GC-MS:
-
Analyte Degradation: The reaction with this compound permanently changes the carbohydrate molecule you intend to analyze.
-
Interference in GC-MS Analysis: The aniline and phthalic acid components of the reagent, along with any reaction byproducts, can be co-eluted with the analyte from the TLC plate. These contaminants can introduce interfering peaks in the gas chromatogram and the mass spectrum, leading to inaccurate identification and quantification.
Therefore, the use of this compound as a visualization agent is not recommended for samples intended for subsequent GC-MS analysis.
Recommended Workflow: A Non-Destructive Approach
A scientifically sound workflow for the confirmation of TLC results of carbohydrates using GC-MS involves non-destructive visualization, followed by elution, derivatization, and GC-MS analysis.
I. Non-Destructive TLC Visualization
The primary goal is to locate the separated carbohydrate spots on the TLC plate without altering their chemical structure.
-
UV Light (for UV-Active Derivatives): While most native carbohydrates are not UV-active, they can be derivatized with a UV-active tag (e.g., dansyl hydrazine) before TLC. The spots can then be visualized under a UV lamp. This method is non-destructive.[1]
-
Iodine Vapor: Exposing the TLC plate to iodine vapor in a closed chamber is a semi-destructive method. Iodine reversibly adsorbs to the organic compounds, making them visible as brown spots.[2][3] The iodine can often be sublimed off the plate by gentle heating, potentially leaving the analyte intact for elution. However, the reactivity of iodine with certain compounds should be considered.
-
Using a Duplicate Plate: A common and reliable practice is to run two identical TLC plates. One plate is stained with a destructive reagent like this compound for visualization, while the corresponding, unstained spots on the duplicate plate are scraped for elution and further analysis.
II. Elution of the Analyte from the TLC Plate
Once the target spot is identified, the corresponding area of silica (B1680970) gel is carefully scraped from the plate. The analyte is then extracted from the silica using a suitable solvent.
III. Derivatization for GC-MS
To make the polar carbohydrate volatile for GC analysis, the hydroxyl groups must be derivatized. Silylation is a common and effective method.
IV. GC-MS Analysis
The derivatized sample is then injected into the GC-MS system for separation and identification based on its retention time and mass spectrum.
Experimental Protocols
Protocol 1: TLC Analysis of Carbohydrates
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Activate the plates by heating at 110°C for 30 minutes before use.
-
Sample Application: Dissolve the carbohydrate sample in a suitable solvent (e.g., a 1:1 mixture of isopropanol (B130326) and water). Spot the sample onto the baseline of the TLC plate using a capillary tube.
-
Development: Develop the chromatogram in a sealed tank containing an appropriate mobile phase for sugars, such as a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).[4][5]
-
Visualization:
-
Method A (Destructive, for reference only): Dry the plate and spray with this compound reagent (0.93 g aniline and 1.66 g o-phthalic acid in 100 mL of n-butanol saturated with water).[6] Heat at 105°C for 10 minutes to develop colored spots.[6]
-
Method B (Non-Destructive Approach): Run two identical plates. Use Method A on one plate to locate the spots. On the duplicate plate, identify the corresponding unstained spots for elution. Alternatively, use a less reactive method like iodine vapor for visualization.
-
Protocol 2: Elution from TLC Plate
-
Scraping: Carefully scrape the silica gel from the area of the desired spot on the unstained TLC plate using a clean spatula.
-
Extraction: Transfer the scraped silica to a small vial. Add a polar solvent such as methanol (B129727) or a chloroform-methanol mixture to elute the carbohydrate from the silica.[7]
-
Separation: Vortex the mixture and then centrifuge to pellet the silica gel.
-
Collection: Carefully pipette the supernatant containing the eluted compound into a clean vial.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator to obtain the dry analyte.
Protocol 3: Silylation (Derivatization) for GC-MS Analysis
This two-step oximation-silylation protocol is effective for reducing the number of isomeric peaks in the chromatogram.[8][9]
-
Oximation:
-
To the dried analyte, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Incubate at 37°C for 90 minutes with shaking.
-
-
Silylation:
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the vial.
-
Incubate at 37°C for 30 minutes with shaking.
-
-
Sample Preparation: The sample is now ready for GC-MS analysis. Transfer the derivatized sample to a GC vial.
Protocol 4: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: DB-5 silica capillary column (e.g., 60 m × 0.25 mm × 0.25 µm).[10]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless.
-
Temperature Program: 80°C for 0 min, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, then to 300°C at 25°C/min, and finally to 310°C at 25°C/min with a 15-minute hold.[10]
-
Mass Spectrometer: Agilent 5975C EI-MS system or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Ion Source Temperature: 230°C.[10]
Data Presentation and Comparison
The following tables illustrate the type of data obtained from each technique and how they can be compared. Note that direct quantitative comparison after destructive staining is not feasible; the data presented for the "this compound" method is for illustrative purposes of its primary outcome.
Table 1: Comparison of TLC Visualization Methods for Subsequent GC-MS Analysis
| Feature | This compound | Iodine Vapor | Duplicate Plate Method |
| Principle | Chemical reaction with reducing sugars | Reversible complex formation | Physical separation |
| Destructive? | Yes | Semi-destructive (can be reversible) | No (for the eluted sample) |
| Compatibility with GC-MS | Poor (analyte degradation and interference) | Moderate (potential for analyte modification) | Excellent |
| Ease of Use | Simple spray and heat | Simple exposure in a chamber | Requires careful handling of two plates |
| Sensitivity | High for reducing sugars | Moderate | N/A |
Table 2: Hypothetical Comparative Data for Glucose Analysis
| Analytical Method | Parameter | Result | Interpretation |
| TLC (with this compound) | Rf Value | 0.35 | Qualitative presence of a reducing sugar |
| Spot Color | Brownish-green | Suggests a hexose | |
| GC-MS (after non-destructive TLC and derivatization) | Retention Time | 18.5 min | Corresponds to the TMS derivative of glucose |
| Key Mass Fragments (m/z) | 73, 147, 204, 217, 319 | Confirms the identity of the TMS derivative of glucose | |
| Peak Area | 150,000 units | Proportional to the quantity of glucose |
Visualizing the Workflow
The logical flow of the recommended analytical process can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Compatibility of Aniline Hydrogen Phthalate with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aniline (B41778) hydrogen phthalate (B1215562), a salt formed from aniline and phthalic acid, is a reagent commonly utilized in chromatography. Its direct analysis by mass spectrometry (MS) is challenging due to the high likelihood of its dissociation into aniline and phthalic acid under typical ionization conditions. Therefore, the compatibility of aniline hydrogen phthalate with mass spectrometry is best understood by examining the analysis of its individual components. This guide provides a comparative overview of mass spectrometric methods for the analysis of aniline and phthalic acid, offering insights into the most suitable techniques for their detection and quantification.
Dissociation and Analytical Approach
This compound is unlikely to remain as an intact salt during mass spectrometric analysis. Thermal decomposition in the ion source is expected to yield aniline and phthalic acid. Consequently, analytical methods should focus on the simultaneous or individual detection of these two compounds.
Figure 1: Dissociation of this compound in a mass spectrometer ion source.
Comparison of Mass Spectrometric Techniques
The choice of mass spectrometric technique for the analysis of aniline and phthalic acid depends on the sample matrix, required sensitivity, and the desired chromatographic separation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options.
| Technique | Ionization Method | Suitability for Aniline | Suitability for Phthalic Acid/Phthalates | Key Considerations |
| GC-MS | Electron Ionization (EI) | Good, often requires derivatization to improve chromatography. | Excellent for volatile phthalate esters.[1][2][3] | Requires volatile analytes or derivatization. Provides robust fragmentation for structural identification. |
| LC-MS/MS | Electrospray Ionization (ESI) | Excellent, suitable for direct analysis in various matrices.[4][5] | Good, particularly for phthalic acid and less volatile phthalates.[6][7][8][9] | High sensitivity and selectivity, suitable for complex matrices. Minimal sample preparation may be required. |
| LC-MS/MS | Atmospheric Pressure Chemical Ionization (APCI) | Suitable, can be an alternative to ESI. | Good, effective for less polar phthalates. | Better for less polar compounds and less susceptible to matrix effects than ESI. |
Quantitative Performance Data
The following tables summarize the limits of detection (LOD) and quantification (LOQ) reported in various studies for the analysis of aniline and phthalates using different mass spectrometric methods.
Table 1: Quantitative Data for Aniline Analysis
| Method | Matrix | LOD | LOQ | Linearity Range | Reference |
| GC-MS (with derivatization) | Serum | 0.1 mg/L | - | 0.5 - 25.0 mg/L | [10][11] |
| GC-MS | Soil | - | 0.04 mg/kg | 0.5 - 20 µg/mL | [12] |
| LC-MS/MS | Human Urine | 0.025 - 0.20 ng/mL | 0.1 - 1.0 ng/mL | 0.1 - 50 ng/mL | [4] |
| LC-MS/MS | Drinking Water | 0.773 - 1.88 µg/L | 2.58 - 6.27 µg/L | - | [13] |
| LC-MS/MS | Food Simulant | - | <10 µg/kg | 1 - 500 µg/kg | [5] |
| LC-MS/MS | Drinking Water | - | - | 1.0 - 20 µg/L | [14] |
Table 2: Quantitative Data for Phthalate Analysis
| Method | Matrix | LOD | LOQ | Reference |
| GC-MS | Blood | 0.08–0.6 ng/mL | 0.4–0.8 ng/mL | [1] |
| GC-MS/MS | Edible Oils | 0.02 - 8.00 µg/kg | 0.07 - 26.68 µg/kg | [3] |
| GC-MS | Aquatic Products | 0.04 - 1.18 µg/kg | 0.20 - 4.00 µg/kg | [15] |
| LC-MS/MS | Alcoholic Drinks | - | 5 - 200 µg/L | [6] |
| LC-MS/MS | Distilled Beverages | - | <1 ppb (for most) | |
| LC-MS/MS | Food Simulants | 1.4 - 19.2 µg/kg | - | [9] |
| LC-MS/MS | Food | 0.8 - 15 µg/kg | 10 - 100 µg/kg | [8][16] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative workflows for GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Analysis of Aniline and Phthalates
This protocol outlines a general procedure for the analysis of aniline (with derivatization) and phthalates in a given sample matrix.
Figure 2: Workflow for GC-MS analysis of aniline and phthalates.
Methodology:
-
Sample Preparation:
-
Extraction: Extract aniline and phthalates from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE).[17]
-
Derivatization (for Aniline): To improve the chromatographic behavior of aniline, derivatization is often performed. A common method involves acylation.[10][11]
-
Concentration: The extracted and derivatized sample is then concentrated to a final volume.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Operate in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to elute the analytes, for instance, starting at 60°C and ramping up to 300°C.[18]
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[12]
-
Protocol 2: LC-MS/MS Analysis of Aniline and Phthalic Acid/Phthalates
This protocol provides a general workflow for the sensitive and selective analysis of aniline and phthalates using LC-MS/MS.
Figure 3: Workflow for LC-MS/MS analysis of aniline and phthalates.
Methodology:
-
Sample Preparation:
-
For liquid samples, a simple "dilute and shoot" approach may be sufficient, involving dilution with a suitable solvent (e.g., methanol (B129727) or acetonitrile) and filtration through a 0.22 µm filter. For solid samples, an extraction step is necessary.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase C18 column is commonly employed for the separation of these analytes.[6][7]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is typical.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection.
-
Ionization: Electrospray ionization (ESI) is frequently used in positive ion mode for both aniline and phthalates.[4][8] Atmospheric pressure chemical ionization (APCI) can also be used.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[5][7]
-
Conclusion
While this compound itself is not directly amenable to mass spectrometric analysis as an intact salt, the individual components, aniline and phthalic acid, are readily analyzable by both GC-MS and LC-MS/MS.
-
GC-MS is a robust technique, particularly for volatile phthalate esters, and can provide excellent sensitivity for aniline after derivatization.
-
LC-MS/MS offers high sensitivity and selectivity for both aniline and phthalic acid/phthalates, often with simpler sample preparation, making it a powerful tool for the analysis of these compounds in complex matrices.
The choice between these methods will depend on the specific analytical requirements, including the sample matrix, the concentration levels of interest, and the available instrumentation. The provided data and protocols serve as a guide for researchers to select and develop appropriate mass spectrometric methods for the analysis of compounds originating from this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. shimadzu.com [shimadzu.com]
- 7. sciex.com [sciex.com]
- 8. Determination of 23 phthalic acid esters in food by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Fifteen Types of Phthalic Acid Esters Plasticizer Residues in Aquatic Products by Gas Chromatography-Mass Spectrometry [fxcsxb.com]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of ammonia, aliphatic amines, aromatic amines and phenols at μg l levels in environmental waters by solid-phase extraction of their benzoyl derivatives and gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
A Comparative Guide to the Cross-Reactivity of Aniline Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of aniline (B41778) hydrogen phthalate (B1215562) with various compounds, particularly in the context of chromatographic analysis. The information is intended to assist researchers in understanding the specificity of this reagent and in making informed decisions for their analytical needs.
Aniline hydrogen phthalate is a widely used spray reagent in paper and thin-layer chromatography for the detection of reducing sugars. Its selectivity is a critical factor in complex sample matrices, such as those encountered in drug development, where a variety of functional groups may be present. This guide summarizes the known reactivity of this compound, compares it with alternative reagents, and provides experimental protocols for its use.
Reactivity Profile of this compound
This compound is known to react with reducing sugars to produce characteristic colors upon heating. This reaction forms the basis of its use as a visualization reagent in chromatography. The color produced can differentiate between different classes of sugars, providing a qualitative analytical tool.
Table 1: Reported Reactivity of this compound with Different Compound Classes
| Compound Class | Reactivity | Color Observed | Reference |
| Reducing Sugars | |||
| Aldopentoses (e.g., xylose, arabinose) | Strong | Bright Red | [1] |
| Aldohexoses (e.g., glucose, galactose) | Strong | Green or Brown | [1] |
| Deoxy-sugars | Strong | Green or Brown | [1] |
| Uronic Acids | Strong | Green or Brown | [1] |
| Non-Reducing Sugars | No Reaction | No Color Change | |
| Amino Acids | No significant reaction reported | No Color Change | |
| Phenols | Potential for background discoloration, but generally low interference | Variable | [2][3] |
| Aldehydes (non-sugar) | Potential for reaction, especially with volatile aldehydes | Variable | |
| Ketones (non-sugar) | Generally no reaction | No Color Change |
Note: The reactivity and color development are dependent on the experimental conditions, including temperature and heating time.
Comparison with Alternative Reagents
Several other reagents are available for the detection of sugars in chromatography. The choice of reagent often depends on the specific sugars of interest and the sample matrix.
Table 2: Comparison of this compound with Other Sugar-Detecting Reagents
| Reagent | Principle | Selectivity | Advantages | Disadvantages |
| This compound | Condensation reaction with furfurals derived from sugars. | Good selectivity for reducing sugars over other reducing agents.[1][2] | Differentiates between pentoses and hexoses by color. Stable reagent solution. | Requires heating. Potential for background discoloration. |
| p-Anisidine Phthalate | Similar to this compound. | Good selectivity for reducing sugars. | Provides different color profiles for various sugar types (e.g., hexoses-green, pentoses-red-violet).[4] | Requires heating. |
| Naphthoresorcinol-Sulfuric Acid | Condensation reaction. | Generally used for the detection of ketoses. | Sensitive reagent for ketoses. | Highly corrosive due to sulfuric acid. Less stable reagent. |
| Ammoniacal Silver Nitrate | Reduction of silver ions by reducing sugars. | Reacts with a wide range of reducing substances, leading to lower selectivity.[2] | High sensitivity. | Prone to interference from other reducing compounds. The reagent is not stable and can be explosive upon drying. |
Experimental Protocols
The following is a general protocol for the use of this compound as a spray reagent in thin-layer chromatography (TLC).
Preparation of this compound Spray Reagent
Materials:
-
Aniline (0.93 g)
-
Phthalic acid (1.66 g)
-
Water-saturated n-butanol (100 mL)
Procedure:
-
Dissolve 1.66 g of phthalic acid in 100 mL of water-saturated n-butanol.
-
Add 0.93 g of aniline to the solution.
-
Stir until all components are fully dissolved.
-
Store the reagent in a dark bottle at 4°C. The reagent is stable for several weeks.
Thin-Layer Chromatography (TLC) Protocol for Sugar Analysis
Procedure:
-
Spot the samples and sugar standards onto a silica (B1680970) gel TLC plate.
-
Develop the chromatogram in a suitable solvent system (e.g., chloroform:acetic acid:water, 3:3.5:0.5 v/v/v).[5]
-
After development, air-dry the TLC plate thoroughly.
-
Spray the dried plate evenly with the this compound reagent.
-
Heat the plate in an oven at 105-110°C for 5-10 minutes.[1]
-
Observe the color development of the spots.
Reaction Mechanism and Logical Workflow
The reaction of this compound with reducing sugars is believed to proceed through the acid-catalyzed dehydration of the sugar to form furfural (B47365) (from pentoses) or 5-hydroxymethylfurfural (B1680220) (from hexoses). These aldehydes then undergo a condensation reaction with aniline to form a colored Schiff base derivative.
Caption: Proposed reaction mechanism of this compound with reducing sugars.
The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound.
Caption: Experimental workflow for cross-reactivity testing.
Limitations and Considerations
While this compound is a relatively selective reagent for reducing sugars, it is essential to consider potential interferences in complex matrices. The presence of other aldehydes or highly reactive carbonyl compounds could potentially lead to false-positive results. For critical applications in drug development, it is recommended to perform a thorough validation of the method with the specific sample matrix to assess any potential cross-reactivity. The lack of extensive quantitative cross-reactivity data in the literature necessitates such empirical validation.
References
Safety Operating Guide
Proper Disposal of Aniline Hydrogen Phthalate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of aniline (B41778) hydrogen phthalate (B1215562), a compound recognized for its potential health risks. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance. Aniline hydrogen phthalate is harmful if swallowed, inhaled, or absorbed through the skin, and it is a moderate to severe eye and skin irritant.[1][2][3] It is also suspected of causing irreversible health effects and is dangerous to the environment.[1][2]
Immediate Safety and Logistical Information
Before handling this compound for disposal, it is crucial to be aware of its hazards and the necessary safety precautions. This substance is an almost white crystalline powder.[1]
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] It is toxic and poses a danger of serious damage to health through prolonged exposure.[1]
-
Irritation: Causes moderate to severe skin and eye irritation.[1][2][3]
-
Long-term Effects: Potential for irreversible health effects, with animal studies indicating it may be a reproductive toxicant and mutagenic.[1][2] Tumors have been reported in animal studies.[1]
-
Target Organs: The liver, bladder, and ureter are identified as target organs.[1][2]
-
Environmental Hazard: Considered dangerous for the environment and its release should be avoided.[1]
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[1][3][5]
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard classifications for this compound.
| Hazard Category | Classification | Notes |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[3] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[3] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3] |
Operational and Disposal Plan
The disposal of this compound is regulated and must not be done through standard waste streams or sewer systems.[6][7] The following step-by-step procedure outlines the correct process for its disposal as hazardous waste.
Step 1: Waste Collection
-
Container: Place this compound waste into a suitable, sealable, and properly labeled hazardous waste container.[1][6] Plastic containers are often preferred over glass when compatible.[6] The container must be in good condition, with no leaks or rust.[8]
-
Compatibility: Ensure the container is compatible with this compound.
-
Segregation: Do not mix this compound with other incompatible waste streams.[8]
Step 2: Labeling
-
Hazardous Waste Tag: Affix a hazardous waste tag or label from your institution's Environmental Health and Safety (EHS) department to the container as soon as waste is added.[6][9]
-
Complete Information: The label must include the following information in full, without abbreviations[6]:
Step 3: Storage
-
Secure Storage: Store the labeled hazardous waste container in a designated, cool, dry, and well-ventilated area.[1][5]
-
Secondary Containment: It is best practice to store the container in secondary containment to prevent spills.[9]
-
Keep Closed: Always keep the hazardous waste container tightly closed, except when adding waste.[1][5][8]
-
Incompatible Materials: Store away from incompatible substances, such as oxidizing agents.[3]
Step 4: Arrange for Disposal
-
Contact EHS: Contact your institution's EHS or hazardous waste program to schedule a pickup for the waste.[6][9] Do not transport hazardous waste yourself.[9]
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department.[6]
Step 5: Spill and Emergency Procedures
-
Small Spills: For small spills, immediately clean up the material while wearing appropriate PPE.[1] Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dust.[1]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team or EHS department.
-
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[1]
-
Skin: Immediately wash the affected skin area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[1]
-
In all cases of exposure, seek immediate medical attention.[1][3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 50930-79-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
